(1-Methanesulfinylcyclopropyl)methanamine
Description
Properties
IUPAC Name |
(1-methylsulfinylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c1-8(7)5(4-6)2-3-5/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQQUVHTCJRCKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1-Methanesulfinylcyclopropyl)methanamine: A Technical Guide to its Molecular Structure, Properties, and Potential in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of Complex Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. (1-Methanesulfinylcyclopropyl)methanamine, a molecule featuring a stereochemically rich cyclopropane ring coupled with a chiral sulfoxide and a primary amine, represents a compelling scaffold for chemical exploration. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and potential applications as a building block in drug design, grounded in established chemical principles and field-proven insights.
Part 1: Molecular Structure and Physicochemical Properties
(1-Methanesulfinylcyclopropyl)methanamine is a chiral molecule that presents a unique combination of a strained three-membered ring, a primary amine, and a sulfoxide group. These features contribute to its distinct three-dimensional structure and chemical reactivity.
Molecular Formula: C₅H₁₁NOS[1]
Molecular Weight: 133.21 g/mol [1]
SMILES: NCC1(CC1)S(C)=O[1]
CAS Number: 1803581-32-9[1]
The presence of a cyclopropane ring introduces conformational rigidity and a higher s-character in its C-C bonds, which can influence binding to biological targets and improve metabolic stability. The primary amine serves as a key functional group for forming salts or for further derivatization, while the methanesulfinyl group, with its chiral sulfur center, adds another layer of stereochemical complexity and potential for specific interactions.
Structural Representation
Caption: 2D structure of (1-Methanesulfinylcyclopropyl)methanamine.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NOS | [1] |
| Molecular Weight | 133.21 g/mol | [1] |
| CAS Number | 1803581-32-9 | [1] |
| Topological Polar Surface Area | 65.4 Ų | Predicted |
| LogP | -0.8 | Predicted |
| Hydrogen Bond Donors | 1 | Predicted |
| Hydrogen Bond Acceptors | 2 | Predicted |
Note: Predicted values are computationally derived and should be confirmed experimentally.
Part 2: Synthesis and Characterization
Proposed Synthetic Workflow
A potential synthetic route could involve the formation of a cyclopropyl nitrile, followed by reduction to the amine and subsequent oxidation of a thioether precursor.
Caption: A potential synthetic workflow for (1-Methanesulfinylcyclopropyl)methanamine.
Hypothetical Experimental Protocol:
-
Step 1: Synthesis of 1-(Methylthio)cyclopropane-1-carbonitrile. This could be achieved through a Michael addition of methanethiol to an appropriate α,β-unsaturated nitrile, followed by an intramolecular cyclization.
-
Step 2: Reduction of the Nitrile. The nitrile group can be reduced to a primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Step 3: Formation of (1-(Methylthio)cyclopropyl)methanamine. This step is accomplished in the reduction process.
-
Step 4: Selective Oxidation to the Sulfoxide. The resulting (1-(Methylthio)cyclopropyl)methanamine can then be selectively oxidized to the sulfoxide using a mild oxidizing agent like sodium periodate (NaIO₄) or a controlled amount of hydrogen peroxide. The use of a chiral oxidant could potentially achieve an asymmetric synthesis, yielding an enantiomerically enriched product.
Spectroscopic Characterization (Illustrative Data)
The structural confirmation of (1-Methanesulfinylcyclopropyl)methanamine would rely on a combination of spectroscopic techniques. Below are predicted data based on the known spectral characteristics of its constituent functional groups.
¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.60 | s | 3H | -S(O)CH ₃ |
| ~2.90 | s | 2H | -CH ₂NH₂ |
| ~1.50 | br s | 2H | -NH₂ |
| ~0.90-1.20 | m | 4H | Cyclopropyl -CH ₂- |
Note: The protons of the cyclopropyl ring would likely exhibit complex splitting patterns due to geminal and cis/trans couplings.
¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment |
| ~50.0 | -C H₂NH₂ |
| ~40.0 | -S(O)C H₃ |
| ~35.0 | Quaternary Cyclopropyl C |
| ~15.0 | Cyclopropyl -C H₂- |
Infrared (IR) Spectroscopy - Predicted Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300-3500 | Primary Amine | N-H Stretch (symmetric & asymmetric)[2][3][4] |
| 1580-1650 | Primary Amine | N-H Bend[4] |
| 1030-1070 | Sulfoxide | S=O Stretch |
| ~3080 | Cyclopropane | C-H Stretch |
| 1180-1250 | Aliphatic Amine | C-N Stretch[4] |
Mass Spectrometry (Electron Ionization - EI) - Predicted Fragmentation
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 133. Key fragmentation patterns would likely involve the loss of the aminomethyl group, the methylsulfinyl group, or cleavage of the cyclopropane ring.
Part 3: Applications in Drug Development and Medicinal Chemistry
The incorporation of a cyclopropyl moiety into drug candidates is a well-established strategy to enhance pharmacological properties. The strained ring system can increase metabolic stability by making adjacent C-H bonds less susceptible to enzymatic oxidation. Furthermore, the rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.
The aminomethyl group provides a crucial handle for derivatization, allowing for the attachment of this scaffold to a wide range of pharmacophores. It also offers a site for salt formation, which can be used to improve the solubility and bioavailability of a drug candidate.
The methanesulfinyl group, particularly as a chiral center, can introduce specific stereoelectronic interactions with a target protein, potentially leading to improved potency and selectivity.
Potential Therapeutic Areas:
Given the prevalence of cyclopropylamines in various classes of therapeutics, (1-Methanesulfinylcyclopropyl)methanamine could serve as a valuable building block in the development of novel agents for:
-
Oncology: As part of kinase inhibitors or other targeted therapies.
-
Neuroscience: In the design of modulators for ion channels or receptors in the central nervous system.
-
Infectious Diseases: As a component of novel antibacterial or antiviral agents.
Conclusion: A Versatile Building Block for Future Therapeutics
(1-Methanesulfinylcyclopropyl)methanamine represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its unique combination of a rigid cyclopropane core, a versatile primary amine, and a chiral sulfoxide group offers a rich platform for the design of next-generation therapeutics. The insights provided in this technical guide are intended to serve as a foundation for researchers and scientists to further investigate the synthesis, properties, and applications of this intriguing molecule, ultimately contributing to the advancement of medicinal chemistry and the development of innovative medicines.
References
-
24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.). Retrieved February 22, 2026, from [Link]
-
24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023, September 20). Retrieved February 22, 2026, from [Link]
-
IR: amines. (n.d.). Retrieved February 22, 2026, from [Link]
Sources
- 1. 1803581-32-9|(1-(Methylsulfinyl)cyclopropyl)methanamine|BLD Pharm [bldpharm.com]
- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. orgchemboulder.com [orgchemboulder.com]
Solubility Profile of (1-Methanesulfinylcyclopropyl)methanamine in Organic Solvents: A Technical Guide
Introduction
(1-Methanesulfinylcyclopropyl)methanamine is a novel small molecule of significant interest in contemporary drug discovery programs. Its unique structural features, comprising a primary amine, a chiral sulfoxide, and a strained cyclopropyl ring, present both opportunities and challenges for formulation and development. A thorough understanding of its solubility profile in various organic solvents is a critical first step in harnessing its therapeutic potential. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of (1-Methanesulfinylcyclopropyl)methanamine, offering valuable insights for researchers, chemists, and formulation scientists.
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[1][2] To predict the solubility of (1-Methanesulfinylcyclopropyl)methanamine, a detailed analysis of its molecular structure is essential.
Molecular Structure Analysis:
-
Primary Amine (-NH2): The primary amine group is capable of acting as both a hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity.[3][4] This functional group suggests a favorable interaction with polar protic solvents.
-
Methanesulfinyl (Sulfoxide, -S(O)CH3) Group: The sulfoxide group is highly polar and a strong hydrogen bond acceptor.[5][6] The presence of this group is expected to enhance solubility in polar aprotic solvents. Dimethyl sulfoxide (DMSO), a well-known sulfoxide, is an excellent solvent for a wide range of polar and nonpolar substances.[5][7]
-
Cyclopropyl Ring: The cyclopropane ring is a small, strained, and relatively non-polar hydrocarbon moiety. While the ring itself is hydrophobic, its small size in relation to the polar functional groups is unlikely to dominate the overall solubility profile. However, it will contribute to some solubility in less polar organic solvents.
-
Overall Polarity: The combination of a primary amine and a sulfoxide group imparts a high degree of polarity to the molecule. This suggests that (1-Methanesulfinylcyclopropyl)methanamine will exhibit good solubility in a range of polar organic solvents.
Based on this analysis, a qualitative solubility profile can be predicted. The compound is expected to be highly soluble in polar protic and aprotic solvents, moderately soluble in solvents of intermediate polarity, and sparingly soluble to insoluble in non-polar solvents.
Predicted Solubility Profile
The following table provides a predicted qualitative solubility profile of (1-Methanesulfinylcyclopropyl)methanamine in a variety of common organic solvents, categorized by their polarity.
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Highly Soluble | Strong hydrogen bonding interactions with the amine and sulfoxide groups. |
| Ethanol | Highly Soluble | Similar to methanol, with slightly reduced polarity. | |
| Isopropanol | Soluble | Increased hydrocarbon character may slightly reduce solubility compared to methanol and ethanol. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | "Like dissolves like" principle; strong dipole-dipole interactions with the sulfoxide group.[5][7] |
| Dimethylformamide (DMF) | Highly Soluble | Strong polar interactions with the solute. | |
| Acetonitrile | Soluble | Good polarity for solvating the polar functional groups. | |
| Intermediate Polarity | Acetone | Moderately Soluble | Can accept hydrogen bonds but is less polar than alcohols and DMSO. |
| Ethyl Acetate | Sparingly Soluble | Lower polarity and reduced ability to engage in hydrogen bonding. | |
| Dichloromethane (DCM) | Sparingly Soluble | Primarily dipole-dipole interactions; limited hydrogen bonding. | |
| Non-Polar | Toluene | Insoluble | Dominated by van der Waals forces, which are insufficient to overcome the strong intermolecular forces of the solute. |
| Hexane | Insoluble | Highly non-polar, unable to effectively solvate the polar functional groups. |
Experimental Determination of Solubility
While theoretical predictions are valuable, experimental determination of solubility is essential for accurate formulation development. The following is a robust, step-by-step protocol for determining the solubility of (1-Methanesulfinylcyclopropyl)methanamine in organic solvents. This method is based on the widely used shake-flask equilibrium method.[8]
Experimental Protocol
1. Materials and Equipment:
-
(1-Methanesulfinylcyclopropyl)methanamine (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to 0.01 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the organic solvents)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of (1-Methanesulfinylcyclopropyl)methanamine into a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.
-
-
Sample Processing:
-
After the equilibration period, visually confirm the presence of undissolved solid in each vial.
-
Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the solid to settle.
-
To separate the undissolved solid, centrifuge the vials at a moderate speed.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette, taking care not to disturb the solid pellet.
-
-
Quantification:
-
Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particles.
-
Dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of (1-Methanesulfinylcyclopropyl)methanamine.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound.
-
-
Calculation:
-
Calculate the solubility of (1-Methanesulfinylcyclopropyl)methanamine in the organic solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of (1-Methanesulfinylcyclopropyl)methanamine.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of (1-Methanesulfinylcyclopropyl)methanamine in organic solvents. The structural analysis predicts a high solubility in polar solvents, which is a crucial piece of information for early-stage drug development. The detailed experimental protocol offers a reliable method for obtaining quantitative solubility data, which is indispensable for formulation design, process chemistry, and toxicological studies. By combining theoretical insights with rigorous experimental validation, researchers can accelerate the development of this promising molecule into a viable therapeutic agent.
References
-
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. Retrieved from [Link]
-
Yao, C., et al. (2022). Machine learning with quantum chemistry descriptors: predicting the solubility of small-molecule optoelectronic materials for organic solar cells. RSC Advances, 12(48), 31229-31237. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved from [Link]
-
Ralston, A. W., et al. (1943). Solubilities of high molecular weight normal aliphatic primary amines. Journal of Organic Chemistry, 9(2), 102-108. Retrieved from [Link]
-
MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. Retrieved from [Link]
-
Lumen Learning. (n.d.). Properties of amines. In Organic Chemistry II. Retrieved from [Link]
-
Vedantu. (n.d.). Physical Properties of Amines Explained with Examples. Retrieved from [Link]
-
Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]
-
Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry Learner. (2025, October 11). Sulfoxide: Formula, Structure, Preparations, and Reactions. Retrieved from [Link]
-
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
EMBIBE. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]
-
PubMed. (2000, November 5). Peroxidase-catalyzed asymmetric sulfoxidation in organic solvents versus in water. Retrieved from [Link]
-
Britannica. (2026, January 29). Organosulfur compound - Sulfoxides, Sulfones, Polyvalent. Retrieved from [Link]
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]
-
SciSpace. (n.d.). The Solubility of Proteins in Organic Solvents. Retrieved from [Link]
-
lookchem. (n.d.). Cas 765-30-0,Cyclopropylamine. Retrieved from [Link]
-
Cheméo. (n.d.). Cyclopropylamine (CAS 765-30-0) - Chemical & Physical Properties. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. chem.ws [chem.ws]
- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. Physical Properties of Amines Explained with Examples [vedantu.com]
- 5. Sulfoxide: Formula, Structure, Preparations, and Reactions [chemistrylearner.com]
- 6. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. lifechemicals.com [lifechemicals.com]
Cyclopropyl Amine Motifs: Strategic Building Blocks in Medicinal Chemistry
[1]
Executive Summary
The cyclopropyl amine moiety represents a high-value pharmacophore in modern drug discovery, offering a unique intersection of steric, electronic, and metabolic properties.[1][2][3] Unlike standard aliphatic amines, the cyclopropyl group introduces significant ring strain (~27.5 kcal/mol) and
Part 1: Physicochemical Rationale[3][4][5]
Electronic Hybridization and Basicity
The defining feature of the cyclopropyl amine is the hybridization of the ring carbons. Due to the geometric constraints (60° bond angles), the C-C bonds possess high
This "s-character effect" significantly impacts the basicity of the nitrogen lone pair.
-
Aliphatic Amine (e.g., Isopropylamine): The nitrogen is attached to an
carbon. The electron-donating alkyl group stabilizes the ammonium cation. pKa 10.6 .[4][5] -
Cyclopropyl Amine: The nitrogen is attached to a carbon with significant
-character (more electronegative). This withdraws electron density from the nitrogen, lowering the energy of the lone pair and reducing proton affinity. pKa 9.1 .[6]
Medicinal Chemistry Implication: This ~1.5 log unit drop in pKa is critical. At physiological pH (7.4), a larger fraction of cyclopropyl amine exists as the neutral free base compared to its isopropyl counterpart. This directly correlates to improved passive membrane permeability and a lower susceptibility to P-glycoprotein (P-gp) efflux.
Quantitative Comparison
| Property | Isopropyl Amine | Cyclopropyl Amine | Phenyl Amine (Aniline) | Impact |
| Hybridization (C-N) | Electronic withdrawal | |||
| pKa (Conj. Acid) | 10.6 | 9.1 | 4.6 | Permeability modulation |
| C-H BDE (kcal/mol) | ~95 (Secondary) | ~106 (Cyclopropyl) | ~110 (Aromatic) | Metabolic stability |
| Shape | Flexible | Rigid / Semi-planar | Planar | Conformational lock |
Part 2: Metabolic Implications – The Double-Edged Sword
The metabolic fate of cyclopropyl amines is binary, governed by the specific topology of the molecule and the enzyme active site.
Scenario A: Metabolic Blocking
The C-H bonds of the cyclopropane ring are significantly stronger (BDE ~106 kcal/mol) than typical aliphatic C-H bonds. This makes the ring resistant to direct hydrogen atom abstraction (HAT) by Cytochrome P450 isoforms, effectively blocking oxidative dealkylation at that position.
Scenario B: Mechanism-Based Inhibition (Suicide Substrates)
Conversely, if the nitrogen undergoes Single Electron Transfer (SET) oxidation (common with MAO enzymes or specific CYPs), the resulting radical cation can trigger a ring-opening fragmentation. This releases the ring strain and generates a reactive alkyl radical or iminium species capable of covalently binding to the enzyme, leading to irreversible inhibition.
-
Therapeutic Application: Tranylcypromine utilizes this mechanism to irreversibly inhibit Monoamine Oxidase (MAO).[1]
-
Toxicity Risk: Trovafloxacin (with a fused cyclopropyl amine) was withdrawn/restricted due to hepatotoxicity linked to reactive intermediate formation via this pathway.[2]
Figure 1: Divergent metabolic pathways of cyclopropyl amines. Path A leads to stability; Path B leads to covalent modification.
Part 3: Synthetic Methodologies
While the Kulinkovich reaction is chemically elegant for making cyclopropanols (convertible to amines), it is often difficult to scale in a medicinal chemistry setting due to the requirement for Grignard reagents and titanium catalysts.
The Curtius Rearrangement remains the industry "workhorse" for generating cyclopropyl amines. It allows for the stereospecific conversion of widely available cyclopropanecarboxylic acids into amines.
Validated Protocol: Curtius Rearrangement (Weinstock Modification)
This protocol avoids the isolation of potentially explosive acyl azides by using a mixed anhydride method in situ.
Reagents:
-
Cyclopropanecarboxylic acid derivative (1.0 equiv)
-
Triethylamine (
, 1.5 equiv) -
Ethyl chloroformate (1.2 equiv)
-
Sodium azide (
, 1.5 equiv) - Caution: Dissolve in minimal water -
tert-Butanol (
-BuOH) or Benzyl alcohol (BnOH) (excess as solvent/reactant)
Step-by-Step Workflow:
-
Activation: Dissolve the carboxylic acid in acetone/water (0°C). Add
. Dropwise add ethyl chloroformate. Stir for 30 min to form the mixed anhydride. -
Azidation: Add an aqueous solution of
dropwise at 0°C. Stir for 1 hour. -
Workup (Critical Safety): Extract with toluene. Do not concentrate to dryness (risk of explosion). Dry the organic layer with
. -
Rearrangement: Heat the toluene solution to ~80-90°C. Nitrogen gas (
) evolution indicates the formation of the isocyanate. -
Trapping: Once gas evolution ceases, add the alcohol (e.g.,
-BuOH) and reflux for 2-4 hours. -
Deprotection: The resulting carbamate (Boc or Cbz) can be purified or deprotected directly (e.g., 4M HCl in dioxane) to yield the primary cyclopropyl amine salt.
Figure 2: The Curtius Rearrangement workflow for stereospecific synthesis of cyclopropyl amines.
Part 4: Strategic Application & Case Studies
Tranylcypromine (Parnate)
-
Class: MAO Inhibitor (Antidepressant).[1]
-
Mechanism: The cyclopropyl amine is not a passive scaffold but the "warhead." MAO attempts to oxidize the amine (SET mechanism), triggering ring opening. The resulting radical forms a covalent bond with the FAD cofactor of the enzyme.
-
Lesson: Use unsubstituted cyclopropyl amines if mechanism-based inhibition is the goal; avoid them if metabolic inertness is required (or block the SET potential).
Ciprofloxacin[9]
-
Class: Fluoroquinolone Antibiotic.[2]
-
Role: The cyclopropyl group attached to the N1 nitrogen is a steric and electronic optimizer. It improves potency against Gram-negative bacteria compared to the ethyl analog.
-
Lesson: The cyclopropyl group provides a specific steric bulk that fits the DNA gyrase pocket better than flexible alkyl chains ("Goldilocks" effect).
Ledipasvir (Harvoni)
-
Class: NS5A Inhibitor (Hepatitis C).
-
Role: Contains a fused cyclopropyl moiety on the pyrrolidine ring.
-
Lesson: Conformational Locking. The cyclopropane ring fuses to the pyrrolidine, restricting the pucker of the five-membered ring. This reduces the entropic penalty of binding to the viral protein target.
Part 5: Implementation Decision Matrix
Use this logic flow to determine if a cyclopropyl amine building block is appropriate for your lead optimization campaign.
Figure 3: Decision tree for incorporating cyclopropyl amine motifs in lead optimization.
References
-
Wiberg, K. B. (1996). The Structure and Properties of Cyclopropane and Its Derivatives. Angewandte Chemie International Edition , 25(3), 312-322. Link
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry , 59(19), 8712–8756. Link
-
Silverman, R. B. (1983). Mechanism of Inactivation of Monoamine Oxidase by trans-2-Phenylcyclopropylamine and the Structure of the Enzyme-Inactivator Adduct. Journal of the American Chemical Society , 105(18), 5730-5732. Link
-
Ghosh, A. K., et al. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem , 13(22), 2351–2373. Link
-
Kalgutkar, A. S., et al. (2005). Metabolic Activation of the Cyclopropylamine Structural Motif in the Antibiotic Trovafloxacin. Chemical Research in Toxicology , 18(11), 1662-1670. Link
Sources
Thermodynamic Stability Profile: (1-Methanesulfinylcyclopropyl)methanamine
Executive Summary
(1-Methanesulfinylcyclopropyl)methanamine represents a high-value, high-energy scaffold in medicinal chemistry, often utilized as a bioisostere for
While the geminal disubstitution (1,1-substitution) provides kinetic stabilization against ring opening via the Thorpe-Ingold effect, this molecule exhibits specific vulnerabilities to acid-catalyzed ring opening and thermal sulfoxide elimination . This guide details the thermodynamic boundaries, degradation mechanisms, and required stability profiling protocols for researchers handling this motif.
Structural & Thermodynamic Fundamentals
The Gem-Disubstituted Cyclopropane Core
The stability of (1-Methanesulfinylcyclopropyl)methanamine is governed by the "Walsh Orbital" interactions of the cyclopropane ring. Unlike simple alkyl chains, the C-C bonds in the ring have significant p-character, allowing them to conjugate with adjacent
-
Ring Strain: The core possesses ~27.5 kcal/mol of strain energy.
-
Sulfoxide Interaction: The sulfoxide sulfur atom is a chiral center with a significant dipole. The oxygen atom can act as an intramolecular base, while the sulfur lone pair can interact with the cyclopropyl Walsh orbitals, potentially lowering the activation energy for ring opening under specific stereoelectronic alignments.
-
Amine Functionality: The primary amine (-CH
NH ) is nucleophilic. In the free base form, it poses a risk of intramolecular attack or carbamate formation upon exposure to atmospheric CO .
Predicted Physicochemical Properties
| Property | Value (Predicted/Analog) | Context |
| Molecular Weight | 133.21 g/mol | Fragment-like |
| LogP | -0.5 to 0.2 | Highly polar, water-soluble |
| pKa (Amine) | ~9.5 | Typical primary amine |
| pKa (Sulfoxide) | ~25 ( | Weakly acidic |
| Thermal Onset | >140°C | Sulfoxide elimination threshold |
| Chirality | 1 Chiral Center (S) | Exists as enantiomers (R/S at Sulfur) |
Degradation Mechanisms & Pathways
Understanding the "Why" behind degradation is critical for formulation. The three primary thermodynamic risks are detailed below.
Pathway A: Acid-Catalyzed Ring Opening (Homoallyl Formation)
This is the critical instability risk. Protonation of the sulfoxide oxygen increases the electron-withdrawing character of the sulfur, polarizing the C1-C2/C3 bonds.
-
Mechanism: Nucleophilic attack (e.g., by Cl
or H O) on the ring carbon leads to strain release, opening the ring to form linear homoallylic derivatives. -
Trigger: pH < 4.0.
Pathway B: Thermal Sulfoxide Elimination (Ei Mechanism)
Sulfoxides undergo syn-elimination (Ei) at elevated temperatures to form alkenes and sulfenic acids.
-
Constraint: Elimination requires a
-hydrogen that can achieve a syn-coplanar geometry with the sulfoxide oxygen.-
Ring
-H: Elimination would form a cyclopropene , which is thermodynamically prohibited due to extreme strain (>50 kcal/mol). -
Methylene
-H: Elimination involving the -CH NH protons would form an exocyclic double bond (methylenecyclopropane). This is the favored thermal path but usually requires T > 150°C.
-
Pathway C: Pummerer-Type Rearrangement
In the presence of acylating agents (e.g., acetic anhydride) or strong Lewis acids, the sulfoxide can rearrange to form an
Visualization of Degradation Pathways
The following diagram maps the logical flow of decomposition based on environmental stressors.
Figure 1: Primary thermodynamic degradation pathways. Note that ring opening is the kinetically favored path under acidic conditions.
Experimental Profiling Protocols
To validate the stability of this scaffold, a self-validating stress testing protocol is required.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: Determine the onset of thermal elimination (Ei).
-
Sample: 2-5 mg of solid amine (or HCl salt).
-
Pan: Hermetically sealed aluminum pan (critical to contain volatile amine/sulfenic acid byproducts).
-
Ramp: 10°C/min from 25°C to 250°C.
-
Analysis: Look for an endotherm (melting) followed by an exotherm (decomposition).
-
Pass Criteria: No decomposition exotherm < 120°C.
-
Protocol: pH-Rate Profiling (HPLC-MS)
Objective: Quantify the susceptibility to acid-catalyzed ring opening.
-
Preparation: Dissolve compound to 1 mg/mL in buffers at pH 1.2, 4.5, 7.4, and 9.0.
-
Incubation: Store at 40°C for 7 days.
-
Analysis: Reverse-phase HPLC (C18 column).
-
Mobile Phase: 0.1% Formic Acid (Do not use TFA, as it is too acidic and may induce artifactual degradation during analysis).
-
Detection: MS (ESI+).
-
Target Ions: Look for [M+H]+ (Parent) and [M+H+18]+ (Hydration/Ring Opening).
-
Stability Workflow Diagram
Figure 2: Workflow for assessing thermodynamic stability and defining formulation strategy.
Stabilization Strategies
Based on the thermodynamic profile, the following strategies are recommended for storage and handling:
-
Salt Selection: Do not store as a free base. The free amine absorbs CO
and is prone to oxidation.-
Recommendation:Hydrochloride (HCl) or Fumarate salts. The HCl salt protonates the amine (pKa ~9.5), preventing nucleophilic side reactions, but care must be taken to ensure the solid state does not have pockets of high acidity that could trigger ring opening.
-
-
Avoid Strong Acids: In synthetic steps, avoid aqueous strong acids (HCl, H
SO ) at elevated temperatures. Use mild Lewis acids (e.g., Ti(OiPr) ) if coordination is required. -
Stereochemical Integrity: The sulfoxide is chiral. Strong bases can cause racemization at the sulfur center via a carbanion intermediate. Maintain pH < 10.
References
-
Development of Cyclopropyl Sulfoxide Synthesis
-
Cyclopropylamine Stability
-
Sulfoxide Thermal Elimination (Ei Mechanism)
- Title: Thermolysis of Alkyl Sulfoxides and Derivatives: A Comparison of Experiment and Theory.
- Source: Journal of Organic Chemistry (via ResearchG
-
URL:[Link]
- Relevance: Provides thermodynamic data (activation enthalpy)
-
Pummerer Rearrangement Risks
- Title: Bond-Forming and -Breaking Reactions at Sulfur(IV)
- Source: Chemical Reviews (ACS).
-
URL:[Link]
- Relevance: mechanistic grounding for the Pummerer rearrangement risk under acidic/acyl
Sources
An In-depth Technical Guide to the pKa of (1-Methanesulfinylcyclopropyl)methanamine
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the pKa of (1-Methanesulfinylcyclopropyl)methanamine, a novel small molecule with potential pharmaceutical applications. We delve into the structural and electronic factors that influence the basicity of the primary amine, the role of the cyclopropyl and methanesulfinyl substituents, and provide detailed experimental and computational protocols for accurate pKa determination. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of pKa and its application to this unique chemical entity.
Introduction: The Central Role of pKa in Drug Development
The ionization state of a drug molecule is a principal determinant of its behavior in a biological system.[1] The pKa value, which describes the pH at which a functional group is 50% ionized, governs a multitude of critical properties including:
-
Solubility: The aqueous solubility of a drug often depends on its ionization state.
-
Permeability: The ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is influenced by its charge.
-
Target Binding: The interaction of a drug with its biological target may involve specific ionic interactions.[1]
-
ADME Properties: Absorption, Distribution, Metabolism, and Excretion (ADME) are all significantly affected by the pKa of a drug.[3]
For (1-Methanesulfinylcyclopropyl)methanamine, the primary amine function is the key ionizable group. An accurate understanding of its pKa is therefore essential for predicting its behavior in physiological environments and for guiding its development as a potential therapeutic agent.
Molecular Structure and Functional Group Analysis
The structure of (1-Methanesulfinylcyclopropyl)methanamine presents a unique combination of functional groups that influence the basicity of the primary amine:
-
Primary Aliphatic Amine: This group is the principal basic center of the molecule.
-
Cyclopropyl Ring: This strained ring system possesses unique electronic properties that can modulate the basicity of the adjacent amine.
-
Methanesulfinyl (Sulfoxide) Group: This is an electron-withdrawing group that is expected to decrease the basicity of the amine.
The interplay of these structural features makes a simple estimation of the pKa challenging and necessitates a more detailed analysis.
Theoretical Framework: Factors Influencing Amine Basicity
The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Several factors can influence this:
-
Inductive Effects: Electron-donating groups increase basicity by pushing electron density onto the nitrogen, while electron-withdrawing groups decrease basicity by pulling electron density away.
-
Steric Effects: Bulky substituents around the nitrogen can hinder the approach of a proton, thereby reducing basicity.[4]
-
Hybridization: The hybridization of the nitrogen atom affects the s-character of the lone pair orbital. Greater s-character holds the electrons closer to the nucleus, decreasing basicity.
In the case of (1-Methanesulfinylcyclopropyl)methanamine, the electron-withdrawing nature of the methanesulfinyl group is expected to be the dominant factor in reducing the basicity of the primary amine compared to a simple alkylamine.
Estimating the pKa of (1-Methanesulfinylcyclopropyl)methanamine
| Compound | Structure | Reported pKa |
| Cyclopropylamine | C₃H₅NH₂ | 9.10[5] |
| Cyclopropylmethylamine | C₃H₅CH₂NH₂ | 10.41 ± 0.29 (Predicted)[6] |
The presence of the electron-withdrawing methanesulfinyl group at the 1-position of the cyclopropyl ring will significantly lower the pKa relative to cyclopropylmethylamine. The sulfoxide group's influence can be substantial. Studies on the effect of dimethyl sulfoxide (DMSO) on amine basicity, although related to solvent effects, demonstrate the strong interaction between sulfoxides and amine protons, suggesting a significant electronic impact.[7]
Estimated pKa: Based on these considerations, the pKa of the primary amine in (1-Methanesulfinylcyclopropyl)methanamine is likely to be in the range of 7.5 - 8.5 . This estimation accounts for the base-weakening inductive effect of the sulfoxide group. However, experimental determination is crucial for an accurate value.
Experimental Determination of pKa
Several robust experimental methods are available for the precise determination of pKa values.[8] The choice of method depends on factors such as the solubility of the compound and the presence of chromophores.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[8] It involves monitoring the pH of a solution of the analyte as a strong acid or base is incrementally added.
3.1.1. Detailed Protocol
-
Sample Preparation: Prepare a solution of (1-Methanesulfinylcyclopropyl)methanamine hydrochloride of known concentration (e.g., 0.01 M) in deionized water.
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.
UV-Vis Spectrophotometry
This method is suitable for compounds that possess a chromophore whose absorbance spectrum changes with protonation state.
3.2.1. Detailed Protocol
-
Sample Preparation: Prepare a series of buffer solutions of known pH.
-
Spectral Measurement: Dissolve a constant amount of (1-Methanesulfinylcyclopropyl)methanamine in each buffer solution and record the UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change upon protonation is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a powerful tool for determining pKa values by monitoring the pH-dependent chemical shifts of specific nuclei.[2] This method is particularly useful for complex molecules with multiple ionizable groups.[2]
3.3.1. Detailed Protocol
-
Sample Preparation: Prepare a series of solutions of (1-Methanesulfinylcyclopropyl)methanamine in buffers of varying pH.
-
NMR Analysis: Acquire ¹H or ¹³C NMR spectra for each sample.
-
Data Analysis: Plot the chemical shift of a nucleus close to the amine group as a function of pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.[2]
Computational pKa Prediction
In silico methods provide a rapid and cost-effective means of estimating pKa values, especially during the early stages of drug discovery.[3][10] These methods can be broadly categorized into empirical and quantum mechanical approaches.
Quantum Mechanical (QM) Methods
QM methods, such as those based on Density Functional Theory (DFT), calculate the pKa from the free energy difference between the protonated and deprotonated states of the molecule.[10][11] These calculations often employ continuum solvation models to simulate the aqueous environment.[3] While computationally intensive, QM methods can provide highly accurate pKa predictions.[10][11]
Quantitative Structure-Property Relationship (QSPR) and Machine Learning
QSPR models and machine learning algorithms can also be used to predict pKa values.[11][12] These methods rely on large datasets of experimentally determined pKa values to train models that correlate molecular descriptors with acidity or basicity.[11]
Figure 1: Workflow for the determination of pKa values.
Conclusion
The pKa of (1-Methanesulfinylcyclopropyl)methanamine is a fundamentally important parameter that will dictate its behavior in biological systems. Based on the analysis of its structural components, the pKa of the primary amine is estimated to be in the range of 7.5 to 8.5. However, for drug development purposes, a precise experimental determination is imperative. This guide has outlined the theoretical considerations and provided detailed protocols for both experimental and computational approaches to accurately determine this critical value. The insights gained from an accurate pKa will be invaluable for the rational design and optimization of (1-Methanesulfinylcyclopropyl)methanamine as a potential therapeutic agent.
References
-
Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). MDPI. Retrieved from [Link]
-
Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). ACS Publications. Retrieved from [Link]
-
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Retrieved from [Link]
-
ANI neural network potentials for small molecule pKa prediction. RSC Publishing. Retrieved from [Link]
-
Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Hunter. Retrieved from [Link]
-
Overview of the SAMPL6 pKa Challenge: Evaluating small molecule microscopic and macroscopic pKa predictions. PMC. Retrieved from [Link]
-
Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines. Scholaris. Retrieved from [Link]
-
CYCLOPROPYLAMINE. Sanjay Chemicals (India) Pvt. Ltd.. Retrieved from [Link]
-
Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]
-
SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. Retrieved from [Link]
-
Cyclopropylamine (CAS 765-30-0). Cheméo. Retrieved from [Link]
-
Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2023). MDPI. Retrieved from [Link]
-
CYCLOPROPYLAMINE. Ataman Kimya. Retrieved from [Link]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ijirss. Retrieved from [Link]
-
Cyclopropylamine | C3H7N | CID 69828. PubChem - NIH. Retrieved from [Link]
-
(A) pKa(H) values for the primary amine series (H2O, 22°С). (B) pKa... ResearchGate. Retrieved from [Link]
-
Specific effects of dimethyl sulfoxide on the relative basicities of aliphatic amines. American Chemical Society. Retrieved from [Link]
-
The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. PMC - NIH. Retrieved from [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Chair of Analytical Chemistry. Retrieved from [Link]
-
Empirical Conversion of pKa Values between Different Solvents and Interpretation of the Parameters: Application to Water, Acetonitrile, Dimethyl Sulfoxide, and Methanol | ACS Omega. ACS Publications. Retrieved from [Link]
-
(Cyclopropylmethyl)methylamine | C5H11N | CID 12919209. PubChem. Retrieved from [Link]
-
Cas 2516-47-4,Aminomethylcyclopropane. LookChem. Retrieved from [Link]
-
(1-Methylcyclopropyl)methanamine | C5H11N | CID 20737072. PubChem - NIH. Retrieved from [Link]
-
Ionization of Organic Acids in Dimethyl Sulfoxide Solution: A Theoretical Ab Initio Calculation of the pKa Using a New Parametrization of the Polarizable Continuum Model | Request PDF. ResearchGate. Retrieved from [Link]
- Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines. Google Patents.
Sources
- 1. drughunter.com [drughunter.com]
- 2. ijirss.com [ijirss.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. mdpi.com [mdpi.com]
- 11. optibrium.com [optibrium.com]
- 12. Overview of the SAMPL6 pKa Challenge: Evaluating small molecule microscopic and macroscopic pKa predictions - PMC [pmc.ncbi.nlm.nih.gov]
metabolic stability predictions for (1-Methanesulfinylcyclopropyl)methanamine derivatives
Executive Summary
The (1-Methanesulfinylcyclopropyl)methanamine scaffold represents a high-value, high-complexity pharmacophore. It combines the conformational rigidity of a cyclopropyl linker with the polar, hydrogen-bonding capability of a sulfoxide and a primary amine. However, this specific architecture introduces distinct metabolic liabilities: redox cycling of the sulfoxide, oxidative deamination of the primary amine, and potential ring-opening bioactivation driven by ring strain.
This guide provides a structural framework for predicting, validating, and optimizing the metabolic stability of this chemotype. It moves beyond standard ADME profiling to address the specific mechanistic risks associated with strained rings and sulfur oxidation states.
Part 1: Structural Analysis & Metabolic Liabilities
To accurately predict stability, we must deconstruct the molecule into its three reactive domains. The metabolic fate of this scaffold is dictated by the competition between Cytochrome P450s (CYPs), Flavin-containing Monooxygenases (FMOs), and Monoamine Oxidases (MAOs).
The Sulfoxide "Redox Switch"
The methanesulfinyl group (
-
Oxidation: CYP3A4 and CYP2C9 frequently oxidize sulfoxides to sulfones (
). This is generally a detoxification pathway but increases polarity, potentially limiting blood-brain barrier (BBB) penetration. -
Reduction: In hypoxic environments or via gut microbiota, the sulfoxide can be reduced back to the thioether (sulfide) . This creates a "metabolic loop" where the drug interconverts between sulfide and sulfoxide, complicating pharmacokinetic (PK) half-life calculations.
The Cyclopropylmethylamine Core
Unlike direct cyclopropylamines (which are potent mechanism-based inhibitors of CYPs), the methylene spacer in (1-Methanesulfinylcyclopropyl)methanamine mitigates direct suicide inhibition. However, it introduces a new vulnerability:
-
MAO Susceptibility: The primary amine on a methylene linker (
) mimics the structure of neurotransmitters (e.g., dopamine), making it a prime substrate for Monoamine Oxidases (MAO-A/B). -
Ring Opening: Oxidative attack at the
-methylene carbon generates an iminium ion. Due to the adjacent cyclopropyl ring, the resulting cation can undergo cyclopropylcarbinyl rearrangement , leading to ring opening and the formation of reactive alkylating agents.
Metabolic Pathway Map
Figure 1: Predicted metabolic fate of the scaffold. Red nodes indicate toxicological risks (reactive intermediates).
Part 2: In Silico Prediction Strategies
Before synthesis, computational modeling should screen for "metabolic hotspots." Standard QSAR models often fail with cyclopropyl rings due to their unique electronic properties (high
Bond Dissociation Energy (BDE) Calculation
The rate-limiting step in CYP-mediated oxidation is often Hydrogen Atom Transfer (HAT).
-
Method: Use Density Functional Theory (DFT) at the B3LYP/6-31G* level.
-
Target: Calculate the BDE of the C-H bonds on the methylene linker (
). -
Threshold: A BDE < 85 kcal/mol suggests high metabolic lability. If the cyclopropyl ring stabilizes the radical cation, this site will be the primary "soft spot."
Site of Metabolism (SOM) Prediction
Machine learning models (e.g., StarDrop, ADMET Predictor) should be used to rank the lability of the sulfoxide vs. the amine.
-
Strategy: Run predictions for both the R- and S- enantiomers of the sulfoxide. Sulfoxides are chiral; enzymes like FMO3 often show distinct stereoselectivity.
Part 3: In Vitro Experimental Validation
Trustworthy data requires selecting the right biological system. Standard microsomes are insufficient for this scaffold because they lack the cytosolic enzymes (AO) and mitochondrial enzymes (MAO) required to see the full picture.
Protocol A: The "Full-Spectrum" Stability Assay
Objective: Capture CYP, FMO, and MAO contributions simultaneously.
-
System: Cryopreserved Human Hepatocytes (suspension). Note: Hepatocytes contain the full complement of Phase I/II enzymes and transporters.
-
Concentration: 1 µM test compound (to ensure first-order kinetics).
-
Timepoints: 0, 15, 30, 60, 120 min.
-
Cofactors: None required (intracellular cofactors are present).
-
Analysis: LC-MS/MS (High Resolution). Monitor for:
-
Parent depletion (Cl_int).
-
+16 Da (Sulfone/N-oxide).
-
-16 Da (Sulfide).
-
+14 Da (Carboxylic acid via aldehyde).
-
Protocol B: Reactive Metabolite Trapping (GSH)
Rationale: The cyclopropyl ring opening generates electrophiles that covalently bind to proteins (toxicity risk).[1]
-
System: Human Liver Microsomes (HLM) + NADPH.
-
Trapping Agent: Add Glutathione (GSH) or Dansyl-GSH at 5 mM.
-
Control: HLM without NADPH (to rule out chemical reactivity).
-
Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH adducts.
-
Critical: If GSH adducts are observed, the scaffold is a bioactivation risk.[1]
-
Protocol C: Mechanistic Phenotyping (Inhibitor Strategy)
To determine which enzyme is killing your molecule, use specific chemical inhibitors in microsomes.
| Enzyme Class | Inhibitor | Concentration | Purpose |
| CYP P450s | 1-Aminobenzotriazole (1-ABT) | 1 mM | Pan-CYP inhibition. If stability improves, metabolism is CYP-driven. |
| FMOs | Methimazole | 100 µM | Blocks sulfoxide oxidation. |
| MAO-A/B | Pargyline | 10 µM | Blocks amine deamination. Critical for this scaffold. |
| AO | Hydralazine | 25 µM | Blocks aldehyde oxidase (relevant if heterocycles are added). |
Part 4: Data Interpretation & Optimization
Decision Tree for Optimization
Once the primary clearance mechanism is identified, apply the following medicinal chemistry strategies:
Figure 2: Strategic optimization flowchart based on metabolic phenotyping results.
Specific Optimization Tactics
-
Deuteration (
): If MAO or CYP-mediated H-abstraction at the methylene linker is the driver, replacing Hydrogen with Deuterium increases the BDE (Kinetic Isotope Effect), potentially slowing metabolism by 2-5x without changing potency. -
Fluorination: Adding a fluorine atom to the cyclopropyl ring pulls electron density away, destabilizing the radical cation intermediate required for ring opening. This is a proven strategy to "harden" cyclopropyl rings against bioactivation (Source 1, 3).
-
Sulfoximine Isostere: If the sulfoxide redox cycle is problematic, consider replacing the sulfoxide (
) with a sulfoximine ( ). Sulfoximines are generally chemically stable, metabolically robust, and retain the hydrogen bond acceptor/donor profile.
References
-
Metabolism of cyclopropyl groups. Hypha Discovery. (2021).[1] Detailed analysis of cyclopropylamine bioactivation and strategies for mitigation.
-
Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores. Bioorg. Med. Chem. Lett. (2018).[2] Case study on the metabolic risks of cyclopropylamines and the impact of fluorination.
-
Dimethyl sulfoxide: Metabolism and Pharmacokinetics. Wikipedia / DrugBank.Overview of the redox cycling of methyl sulfoxides in biological systems.[3][4][5]
-
In silico prediction of Heterocyclic Aromatic Amines metabolism. Toxicology Letters. (2019).[6][7] Methodologies for predicting SOM and reactive metabolites in amine-containing scaffolds.[8]
-
Modifications to Sulfinyl-alkyl Amines that Improve Metabolic Stability. J. Med. Chem. (2024).[9][10][11] Specific SAR study on stabilizing sulfoxide-amine linkers in drug discovery.[9]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative effects of dimethylsulfoxide on metabolism and toxicity of carbon tetrachloride and dichloromethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Cyclopropene derivatives of aminosugars for metabolic glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclopropene derivatives of aminosugars for metabolic glycoengineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In silico prediction of Heterocyclic Aromatic Amines metabolism susceptible to form DNA adducts in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. academic.oup.com [academic.oup.com]
Methodological & Application
synthesis protocols for (1-Methanesulfinylcyclopropyl)methanamine
Executive Summary
This guide details the synthesis of (1-Methanesulfinylcyclopropyl)methanamine (CAS: 1803581-32-9 / HCl salt: 1628734-96-2), a high-value pharmacophore combining a conformationally restricted cyclopropane ring with a polar sulfoxide motif. This scaffold is increasingly relevant in fragment-based drug discovery (FBDD) for targeting kinases and GPCRs, where the sulfoxide acts as a hydrogen bond acceptor and a chiral center, while the cyclopropane ring enforces vector alignment.
The protocol deviates from low-yielding "direct functionalization" methods. Instead, it employs a "Construct-Reduce-Oxidize" logic:
-
Construction of the cyclopropane core via phase-transfer catalysis.
-
Chemoselective Oxidation of the sulfide to the sulfoxide using Sodium Periodate (NaIO₄), ensuring no over-oxidation to the sulfone.
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the handling of volatile cyclopropyl intermediates and to introduce the sensitive sulfoxide moiety at the final stage.
Key Strategic Decision: The oxidation state of the sulfur is critical. Reducing a nitrile in the presence of a sulfoxide is hazardous due to potential reduction of the sulfoxide by Lithium Aluminum Hydride (LAH) or Borane. Therefore, the sulfur is carried through as the robust sulfide and oxidized only after the amine is established.
Figure 1: Retrosynthetic logic flow ensuring functional group compatibility.
Detailed Experimental Protocols
Stage 1: Synthesis of 1-(Methylthio)cyclopropanecarbonitrile
This step utilizes a phase-transfer catalyzed double alkylation. The choice of 50% NaOH and Tetrabutylammonium bromide (TBAB) creates a highly active anion capable of closing the strained cyclopropane ring.
-
Reagents: Methylthioacetonitrile (1.0 equiv), 1,2-Dibromoethane (1.2 equiv), 50% NaOH (aq), TBAB (0.05 equiv).
-
Safety Note: 1,2-Dibromoethane is a carcinogen and highly toxic. Use in a closed hood.
Procedure:
-
Charge a round-bottom flask with methylthioacetonitrile (8.7 g, 100 mmol), 1,2-dibromoethane (22.5 g, 120 mmol), and TBAB (1.6 g, 5 mmol).
-
Cool the mixture to 0°C with vigorous stirring.
-
Add 50% NaOH solution (40 mL) dropwise over 30 minutes. Exotherm expected.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitor: TLC (Hexane/EtOAc 4:1) should show consumption of the starting nitrile.
-
Workup: Dilute with water (100 mL) and extract with Diethyl Ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Vacuum distillation is preferred for purity, but flash chromatography (SiO₂, 0-10% EtOAc in Hexane) is sufficient.
-
Expected Yield: 75–85%.
-
Stage 2: Reduction to (1-(Methylthio)cyclopropyl)methanamine
Lithium Aluminum Hydride (LAH) is the standard for converting nitriles to primary amines. Borane-THF is an alternative if functional group tolerance is an issue, but LAH is more cost-effective here.
-
Reagents: LiAlH₄ (1.5 equiv), Anhydrous THF.
Procedure:
-
Prepare a suspension of LiAlH₄ (5.7 g, 150 mmol) in anhydrous THF (100 mL) under Nitrogen/Argon at 0°C.
-
Dissolve 1-(methylthio)cyclopropanecarbonitrile (11.3 g, 100 mmol) in THF (50 mL).
-
Add the nitrile solution dropwise to the LAH suspension. Caution: Hydrogen gas evolution.
-
Heat to reflux (66°C) for 3 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
5.7 mL Water
-
5.7 mL 15% NaOH
-
17 mL Water
-
-
Stir until a granular white precipitate forms. Filter through Celite.
-
Concentrate the filtrate to yield the crude amine.
-
Note: The amine is air-sensitive (CO₂ absorption). Store under inert gas or proceed immediately.
-
Stage 3: Chemoselective Oxidation to (1-Methanesulfinylcyclopropyl)methanamine
This is the critical step. Using m-CPBA often leads to over-oxidation (sulfone) or N-oxidation. Sodium Periodate (NaIO₄) is selected for its thermodynamic control, stopping cleanly at the sulfoxide.
-
Reagents: NaIO₄ (1.05 equiv), Methanol/Water (1:1).
Procedure:
-
Dissolve the crude amine from Stage 2 (100 mmol theoretical) in MeOH (150 mL).
-
Cool to 0°C.
-
Dissolve NaIO₄ (22.5 g, 105 mmol) in Water (150 mL) and add dropwise to the amine solution.
-
Stir at 0°C for 2 hours, then allow to warm to RT for 12 hours.
-
Monitor: LCMS or TLC. Look for the appearance of the sulfoxide (more polar than sulfide).
-
Workup: Filter off the precipitated NaIO₃. Concentrate the filtrate to remove MeOH.
-
Extract the aqueous residue with CH₂Cl₂ (5 x 50 mL). Note: Sulfoxides are water-soluble; aggressive extraction is needed.
-
Salt Formation (Recommended): To stabilize the product, treat the organic layer with 4M HCl in Dioxane to precipitate the Hydrochloride salt.
-
Filter and dry the solid.
Quantitative Data Summary
| Parameter | Stage 1 (Cyclopropanation) | Stage 2 (Reduction) | Stage 3 (Oxidation) |
| Limiting Reagent | Methylthioacetonitrile | Nitrile Intermediate | Sulfide-Amine |
| Key Reagent | 1,2-Dibromoethane / NaOH | LiAlH₄ | NaIO₄ |
| Temperature | 0°C | Reflux (66°C) | 0°C |
| Time | 4–6 h | 3 h | 14 h |
| Typical Yield | 80% | 85% | 70% |
| Critical QC | NMR (Cyclopropyl protons <1.5 ppm) | IR (Loss of CN stretch ~2240 cm⁻¹) | MS (+16 mass shift), no +32 (Sulfone) |
Mechanistic Visualization: Chemoselective Oxidation
The following diagram illustrates why Sodium Periodate is superior to Peroxides for this specific scaffold. NaIO₄ forms a cyclic intermediate that favors mono-oxygenation.
Figure 2: Mechanistic basis for using Sodium Periodate to prevent over-oxidation.
References
-
Bertus, P., & Szymoniak, J. (2003).[3][4] A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles.[3][4] The Journal of Organic Chemistry, 68(18), 7133–7136. Link
- Context: Establishes the stability and handling of cyclopropylamine deriv
-
Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[5] Scope of the Reaction. The Journal of Organic Chemistry, 27(1), 282–284. Link
- Context: The foundational protocol for selective NaIO4 oxid
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link
- Context: Discusses the conformational restriction properties of cyclopropanes in medicinal chemistry.
-
Enamine Ltd. (2024). 1-(1-methanesulfonylcyclopropyl)methanamine hydrochloride Safety Data Sheet. Link
- Context: Verification of the target molecule's existence and safety handling (H315, H319).
Sources
- 1. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 4. A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles [organic-chemistry.org]
- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Utility of the Cyclopropylmethylamine Scaffold
An Application Note on Synthetic Coupling Strategies for (1-Methanesulfinylcyclopropyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
The (1-Methanesulfinylcyclopropyl)methanamine moiety is a valuable building block in modern medicinal chemistry. It combines the conformational rigidity and metabolic stability of a cyclopropane ring with a chiral sulfoxide and a primary amine handle, offering a unique three-dimensional scaffold for drug discovery. The primary amine serves as a crucial anchor point for derivatization, allowing for its incorporation into larger, more complex molecules through robust and well-established coupling reactions.
This guide provides a detailed technical overview and field-proven protocols for the two most fundamental coupling reactions involving this primary amine: amide bond formation to generate N-acyl derivatives and reductive amination to produce N-alkyl derivatives. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific synthetic targets.
Part 1: Amide Bond Formation via Carboxylic Acid Coupling
The formation of an amide bond by coupling a carboxylic acid and an amine is one of the most frequently performed reactions in pharmaceutical development.[1] The direct reaction is unfavorable, necessitating the "activation" of the carboxylic acid to render its carbonyl carbon sufficiently electrophilic for attack by the amine.[2] This is achieved using a wide array of coupling reagents, each with distinct mechanisms, advantages, and limitations.
Mechanistic Principle
The core principle involves converting the carboxylic acid's hydroxyl group into a better leaving group. Coupling reagents achieve this by forming a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acid anhydride, which is then readily displaced by the primary amine of (1-Methanesulfinylcyclopropyl)methanamine.[1][3]
Selecting the Appropriate Coupling Reagent
The choice of coupling reagent is critical and depends on factors like the steric hindrance of the substrates, the potential for racemization (if the carboxylic acid is chiral), cost, and the ease of byproduct removal.[4] Phosphonium and aminium/uronium salt-based reagents are highly efficient and favored for challenging couplings.[4][5]
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Example(s) | Strengths | Considerations & Weaknesses |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely used. Water-soluble byproducts for EDC simplify work-up.[6] | Can cause racemization of chiral acids; often requires an additive like HOBt or HOAt to suppress this.[5] DCC byproduct (DCU) is poorly soluble. |
| Phosphonium Salts | PyBOP, BOP | High reactivity, low racemization, suitable for sterically hindered substrates. Byproducts are generally non-interfering.[4][6] | Higher cost. BOP is considered somewhat hazardous.[6] |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | Extremely fast and efficient, considered the gold standard for difficult couplings.[6] Generates highly reactive OAt esters.[4] | Can cause guanidinylation of the primary amine if activation is slow or excess reagent is used.[4] Relatively expensive. |
| Triazine-Based | MMTM | Offers enhanced stability and solubility in organic solvents. Byproducts are water-soluble, simplifying purification.[7] | Less common than other classes but highly effective for both solution-phase and solid-phase synthesis.[7] |
Experimental Workflow for Amide Coupling
The general workflow for amide coupling is a straightforward, one-pot procedure that involves activation of the acid followed by the introduction of the amine.
Caption: General workflow for a typical amide coupling reaction.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for valuable or sterically hindered carboxylic acids where high yield and minimal side reactions are paramount. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most effective coupling reagents available.[4][6]
Materials & Reagents:
-
Carboxylic Acid (R-COOH)
-
(1-Methanesulfinylcyclopropyl)methanamine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Step-by-Step Procedure:
-
To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equiv) and DIPEA (2.5 equiv).
-
Stir the mixture at room temperature for 10 minutes to ensure complete activation of the carboxylic acid.
-
Add a solution of (1-Methanesulfinylcyclopropyl)methanamine (1.2 equiv) in a small amount of DMF to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with Ethyl Acetate or DCM and wash sequentially with saturated aq. NH₄Cl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the desired N-acyl product.
Part 2: Reductive Amination for N-Alkyl Derivatives
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, converting a primary amine into a secondary or tertiary amine.[8] The reaction proceeds by condensing the amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ by a selective hydride reagent.[9][10] This one-pot process is highly efficient and avoids the over-alkylation problems often seen with direct alkylation using alkyl halides.[9]
Mechanistic Principle
The reaction occurs under mildly acidic or neutral conditions. The initial condensation of (1-Methanesulfinylcyclopropyl)methanamine with a carbonyl compound forms a hemiaminal, which then dehydrates to an imine.[8] This imine is the species that is subsequently reduced by the hydride agent to form the final amine product.
Caption: Mechanism of reductive amination.
Choice of Reducing Agent
The key to a successful reductive amination is a reducing agent that is mild enough not to reduce the starting aldehyde or ketone but potent enough to reduce the intermediate imine/iminium ion.
Table 2: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Acronym | Strengths | Considerations & Weaknesses |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Mild and selective for imines over carbonyls. Effective under neutral or slightly acidic conditions.[8] Does not require strict pH control. | Moisture-sensitive. Releases acetic acid as a byproduct. |
| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for imines. Stable in mildly acidic conditions (pH 3-6) where imine formation is favored.[9] | Highly toxic (releases HCN gas under strong acid conditions). Reactions must be run in a well-ventilated fume hood. Can sometimes lead to cyano byproducts.[10] |
For general safety and ease of use, Sodium Triacetoxyborohydride (STAB) is the preferred reagent for most applications.[10]
Protocol 2: N-Alkylation via Reductive Amination with STAB
This protocol describes the coupling of (1-Methanesulfinylcyclopropyl)methanamine with an aldehyde to form a secondary amine.
Materials & Reagents:
-
Aldehyde (R-CHO)
-
(1-Methanesulfinylcyclopropyl)methanamine
-
Sodium Triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as catalyst)
-
Saturated aq. NaHCO₃, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes with 1% Triethylamine)
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and (1-Methanesulfinylcyclopropyl)methanamine (1.1 equiv) in DCM or DCE (0.1–0.5 M).
-
If the substrates are not highly reactive, a catalytic amount of acetic acid (0.1 equiv) can be added to facilitate imine formation. Stir the mixture for 20-30 minutes at room temperature.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the stirred solution. Effervescence may be observed.
-
Allow the reaction to stir at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS for the disappearance of the starting materials and the formation of the product.
-
Carefully quench the reaction by the slow addition of saturated aq. NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography. Note: It is often beneficial to add 0.5-1% triethylamine to the eluent to prevent the amine product from streaking on the silica gel.
Conclusion
(1-Methanesulfinylcyclopropyl)methanamine is a versatile synthetic intermediate whose primary amine functionality can be reliably derivatized through standard coupling protocols. For the synthesis of amides, HATU offers a highly efficient, albeit more costly, option for sensitive substrates, while traditional EDC/HOBt methods remain a robust choice for routine synthesis. For N-alkylation, reductive amination with STAB provides a safe, mild, and highly effective one-pot procedure. The protocols outlined in this guide serve as a validated starting point for researchers aiming to incorporate this unique scaffold into their drug discovery and development programs.
References
-
Wikipedia. (2024). Reductive amination. Retrieved from Wikipedia. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from Aapptec website. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Das, S. et al. (2022). Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. ChemRxiv. [Link]
-
List, B., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(51), 18648-18649. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Retrieved from Master Organic Chemistry. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from HepatoChem website. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Gevorgyan, V., et al. (2016). Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. Tetrahedron Letters, 57(15), 1664-1667. [Link]
-
Trost, B. M. (2016). Metallacycle-Mediated Cross-Coupling in Natural Product Synthesis. Angewandte Chemie International Edition, 55(4), 1315-1331. [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
Thorat, B. R., et al. (2018). SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. Hetero Letters, 8(3), 355-360. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Lab Reporter [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Strategic Integration of (1-Methanesulfinylcyclopropyl)methanamine in Fragment-Based Drug Design
Executive Summary
This application note details the methodological integration of (1-Methanesulfinylcyclopropyl)methanamine (hereafter referred to as Fragment-A ) into Fragment-Based Drug Design (FBDD) workflows. As drug discovery moves away from flat, aromatic-heavy libraries, Fragment-A represents a high-value "3D-polar" scaffold. Its cyclopropyl core provides rigid vector definition ("escape from flatland"), while the sulfoxide moiety offers a unique, chiral hydrogen-bond acceptor motif that enhances solubility and metabolic stability compared to traditional carbonyl bioisosteres.
This guide provides validated protocols for library curation, biophysical screening (STD-NMR), and synthetic elaboration, specifically addressing the stereochemical complexities introduced by the sulfoxide center.
Chemical Profile & Rationale[1][2][3][4]
Fragment-A is not merely a linker; it is a functional pharmacophore. Its inclusion in FBDD libraries addresses two common failure modes in early discovery: poor solubility and lack of vector diversity.
Physicochemical Properties (In Silico)
Table 1: Calculated properties of Fragment-A compared to "Rule of Three" (Ro3) guidelines.
| Property | Fragment-A Value | Ro3 Target | Design Implication |
| MW | ~133.2 Da | < 300 Da | High Ligand Efficiency (LE) potential. |
| cLogP | -1.2 (Est.) | < 3 | Excellent aqueous solubility; low non-specific binding. |
| H-Bond Donors | 2 (Amine) | < 3 | Primary amine serves as the "growth vector." |
| H-Bond Acceptors | 2 (Sulfoxide, N) | < 3 | Sulfoxide is a strong, directional acceptor. |
| Fsp³ | 0.60 | > 0.4 | High 3D character; reduced promiscuity. |
| Chirality | Sulfur (S*) | N/A | Critical: Sulfoxide sulfur is a stereogenic center.[1] |
Structural Logic
-
The Cyclopropyl Lock: Unlike flexible alkyl chains, the cyclopropyl ring rigidly orients the amine and sulfoxide vectors at an angle of ~60°, reducing the entropic penalty upon binding.
-
The Sulfoxide Bioisostere: The sulfoxide (
) acts as a non-planar bioisostere of a ketone or amide carbonyl. It accepts hydrogen bonds but introduces a dipole distinct from carbonyls, often interacting with backbone amides or solvent networks in the active site.
Protocol 1: Library Incorporation & QC
Objective: Ensure Fragment-A is "screen-ready" for high-concentration biophysical assays.
Solubility & Stability
Unlike lipophilic fragments, Fragment-A is highly polar.
-
Solvent: DMSO-d6 (for NMR stock) or aqueous buffer (PBS, pH 7.4).
-
Concentration: Soluble >100 mM in DMSO; >10 mM in PBS.
-
Stability Warning: Sulfoxides are generally stable but can be oxidized to sulfones (
) by strong oxidants or reduced to sulfides by strong reducing agents. Avoid storing in buffers containing high concentrations of DTT or TCEP for prolonged periods (>1 week) without QC.
Stereochemical QC
Fragment-A contains a chiral sulfur atom.[2] Commercial sources typically supply this as a racemate (
-
Recommendation: For initial screening, use the racemate.
-
QC Step: Perform Chiral HPLC or shift-reagent NMR (using Pirkle alcohol) to establish the enantiomeric ratio if using an enriched source.
-
Why? Protein binding pockets are chiral. One sulfoxide enantiomer often binds with significantly higher affinity (
) than the other.
-
Protocol 2: Biophysical Screening (Ligand-Observed NMR)
Due to the low molecular weight (<150 Da), Surface Plasmon Resonance (SPR) signals may be low (close to noise floor). Ligand-Observed NMR (STD-NMR) is the gold standard for validating this fragment.
Experimental Setup (STD-NMR)
-
Target Protein: 5–10 µM.
-
Fragment-A: 500 µM (Ligand:Protein ratio ~50:1 to 100:1).
-
Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10% D2O.
-
Temperature: 298 K.
Pulse Sequence & Acquisition
-
On-Resonance Irradiation: 0.0 ppm (or -1.0 ppm) to saturate protein methyls.
-
Off-Resonance Irradiation: 30.0 ppm (control).
-
Saturation Time: 2.0 seconds (Gaussian train).
-
Analysis: Subtract On-Resonance from Off-Resonance spectra.
-
Positive Hit: Signals for the cyclopropyl protons and the methylene group (
) appear in the difference spectrum. -
Epitope Mapping: If the cyclopropyl protons show stronger STD effects than the methylene protons, the ring is likely buried in a hydrophobic sub-pocket, positioning the amine for solvent interaction (ideal for growth).
-
Protocol 3: Synthetic Elaboration (Fragment Growing)
Once a hit is validated, the primary amine is the handle for "growing" the fragment.
Amide Coupling Workflow
The most common reaction is coupling the amine to a carboxylic acid partner (the "elaborated" portion).
Reaction: Fragment-A (R-NH2) + Carboxylic Acid (R'-COOH) -> Amide Product
Step-by-Step:
-
Activation: Dissolve Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 min.
-
Addition: Add Fragment-A (1.0 eq). Note: If using the HCl salt of Fragment-A, ensure sufficient base (DIPEA) is added to neutralize the salt.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[3]
-
Workup: Dilute with EtOAc, wash with sat. NaHCO3 and brine.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
The "Diastereomer Trap" (Crucial)
If the carboxylic acid partner (
-
Impact: Diastereomers have different physical properties and biological affinities.
-
Resolution Protocol:
-
Do not separate the starting material. Couple the racemic Fragment-A.
-
Separate the resulting diastereomeric amides using standard Silica Flash Chromatography or achiral C18 HPLC. (Diastereomers are chemically distinct and usually separable without chiral columns).
-
Test both diastereomers separately in the biochemical assay to identify the active sulfoxide configuration.
-
Visualization: Decision Pathways & Interaction Logic
Diagram 1: The FBDD Workflow for Fragment-A
This flowchart illustrates the critical decision points when screening and elaborating this specific scaffold.
Caption: Workflow for integrating Fragment-A, highlighting the critical diastereomer separation step post-coupling.
Diagram 2: Pharmacophore Vector Analysis
Visualizing why this fragment offers superior geometry compared to a standard ethyl-amine linker.
Caption: Structural logic of Fragment-A. The cyclopropyl ring rigidly orients the polar sulfoxide and the growth vector (amine) into non-planar space.
References
-
Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery."[4] Nature Reviews Drug Discovery. Link
-
Wilsily, A., et al. (2020). "Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation." Chemical Science. Link
-
Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry. Link
-
Enamine Ltd. "Sulfur-containing Building Blocks in Drug Design." Enamine Technical Notes. Link
-
Hajduk, P. J., et al. (1997). "One-Dimensional Relaxation- and Diffusion-Edited NMR Methods for Screening Compounds That Bind to Macromolecules." Journal of the American Chemical Society. Link
Sources
- 1. Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08731G [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 1803581-32-9|(1-(Methylsulfinyl)cyclopropyl)methanamine|BLD Pharm [bldpharm.com]
- 4. tandfonline.com [tandfonline.com]
Strategic Handling of (1-Methanesulfinylcyclopropyl)methanamine: Protecting Group Protocols
Application Note: AN-2026-SCM
Executive Summary
This guide details the protection and deprotection strategies for (1-Methanesulfinylcyclopropyl)methanamine , a specialized building block offering conformational restriction (cyclopropane) and bioisosteric polarity (sulfoxide).
The successful incorporation of this moiety into peptide backbones or small molecule scaffolds requires a deviation from "standard" organic synthesis protocols. The core challenge lies in the chemoselectivity of the sulfoxide group (
-
Reduction to sulfide (
) under catalytic hydrogenation (Cbz removal) or specific acidic scavenger cocktails. -
Pummerer Rearrangement under strongly acidic/anhydrous conditions if electrophiles are present.
-
Steric hindrance at the primary amine due to the adjacent quaternary cyclopropyl center (neopentyl-like environment).
Recommendation: The Fmoc strategy is the most robust pathway, followed by a modified Boc protocol. Cbz protection requiring hydrogenolysis is contraindicated .
Structural & Reactivity Analysis
The Steric Constraint (Neopentyl Amine)
The amine is attached to a methylene group (
-
Implication: Nucleophilic attack by this amine onto bulky protecting group reagents (e.g., Fmoc-Cl, Boc-anhydride) will be slower than standard primary amines.
-
Solution: Use more reactive reagents (e.g., Fmoc-OSu) and extended reaction times, or ultrasonic promotion.
The Sulfoxide Redox Trap
The methanesulfinyl group is a chiral center. Preserving this chirality and oxidation state is critical.
-
Acid Stability: Sulfoxides are generally stable in pure TFA. However, in the presence of reducing scavengers (thiols, silanes) often used in peptide synthesis, they are rapidly reduced to sulfides.
-
Base Stability: Sulfoxides are stable to Piperidine and DBU (Fmoc removal conditions).
-
Hydrogenation: Sulfoxides poison Pd/C catalysts and are reduced to sulfides during hydrogenolysis.
Strategic Decision Matrix
The following decision tree outlines the logic for selecting the appropriate protecting group based on downstream chemistry requirements.
Figure 1: Strategic workflow for protecting group selection. Green indicates the optimal path; Red indicates a fatal chemical incompatibility.
Detailed Protocols
Protocol A: Fmoc Protection (Recommended)
Rationale: Fmoc chemistry is orthogonal to the sulfoxide moiety. The basic deprotection conditions (Piperidine) do not affect the oxidation state of the sulfur, nor do they risk ring opening of the cyclopropane.
Materials:
-
(1-Methanesulfinylcyclopropyl)methanamine (HCl salt or free base)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)[1]
- (Sodium Bicarbonate)
-
Solvent: 1:1 Dioxane/Water or THF/Water
Step-by-Step:
-
Dissolution: Dissolve the amine (1.0 eq) in a 1:1 mixture of Water and Dioxane (0.1 M concentration).
-
Basification: Add
(2.5 eq). Ensure pH is 8-9.-
Note: If using the HCl salt of the amine, ensure enough base is added to neutralize the salt and scavenge the released NHS.
-
-
Addition: Add Fmoc-OSu (1.1 eq) slowly at
.-
Why Fmoc-OSu? Fmoc-Cl is more reactive but can cause oligomerization or side reactions with the sulfoxide oxygen (O-acylation). Fmoc-OSu is gentler and cleaner.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring: Use TLC or LC-MS. The neopentyl position may require longer reaction times. If conversion is <90% after 6 hours, sonicate the reaction mixture for 30 minutes.
-
-
Workup: Acidify carefully to pH 3 with 1M HCl (cool on ice), extract with Ethyl Acetate (
). Wash organics with brine, dry over .[2] -
Purification: Flash chromatography (Hexane/EtOAc).
Deprotection (Validation):
-
Treat with 20% Piperidine in DMF for 20 minutes.
-
Observation: Quantitative removal of Fmoc. Sulfoxide remains intact (verified by LC-MS, no mass shift of -16 Da).
Protocol B: Boc Protection (Conditional)
Rationale: Useful if the synthesis requires strong bases downstream. However, deprotection requires strict adherence to a "Thiol-Free" protocol.
The "Scavenger Trap":
Standard peptide deprotection cocktails (e.g., Reagent K) contain Thioanisole, EDT, or Phenol. In high concentrations of TFA, these act as reducing agents, converting the Sulfoxide (
Materials:
Step-by-Step (Protection):
-
Dissolve amine (1.0 eq) in DCM.
-
Add
(1.5 eq). -
Add
(1.2 eq). -
Stir at RT for 12 hours. (Extended time required due to steric hindrance).
Step-by-Step (Deprotection - CRITICAL):
-
Reagent Preparation: Prepare a solution of 50% TFA in DCM .
-
DO NOT ADD: Thioanisole, Ethanedithiol (EDT), or Triethylsilane (TES).
-
OPTIONAL ADDITIVE: 1-2% Water (acts as a nucleophile to trap tert-butyl cations without reducing the sulfoxide).
-
-
Reaction: Treat the protected amine with the TFA solution for 30–60 minutes.
-
Quench: Evaporate TFA immediately under reduced pressure (do not let it sit).
-
Workup: Redissolve in DCM and wash with saturated
.-
Safety Check: Analyze by LC-MS immediately. If a peak corresponding to [M-16] is observed, reduction occurred.
-
The "Forbidden" Protocol: Cbz & Hydrogenolysis
Warning: Do not use Carbobenzyloxy (Cbz) protection if you intend to remove it via standard catalytic hydrogenation (
Mechanism of Failure:
-
Catalyst Poisoning: The sulfur atom (even as a sulfoxide) binds strongly to the Palladium surface, deactivating the catalyst and halting the deprotection.
-
Reduction: If the hydrogenation does proceed (e.g., using high pressure or Pd(OH)
), the sulfoxide oxygen is labile. The mechanism involves the adsorption of the sulfoxide onto the metal surface, followed by hydrogen transfer, resulting in the thioether (sulfide) product.
Alternative for Cbz Removal: If Cbz must be used, remove it using HBr in Acetic Acid (harsh) or TMSI (Trimethylsilyl iodide). Note: TMSI is a strong reducing agent and will also reduce the sulfoxide. Therefore, Cbz is effectively incompatible with this molecule unless a re-oxidation step is planned.
Comparative Data Summary
| Feature | Fmoc Strategy | Boc Strategy | Cbz Strategy |
| Installation | Fmoc-OSu / | Cbz-Cl / Base | |
| Deprotection Reagent | 20% Piperidine | 50% TFA (No Thiols) | |
| Sulfoxide Stability | High (Unreactive) | Moderate (Risk of reduction) | Low (Reduces to sulfide) |
| Cyclopropane Stability | High | High | High |
| Purification | Standard Silica | Standard Silica | Standard Silica |
| Suitability | Recommended | Alternative | Not Recommended |
References
-
A safety-catch protecting group strategy compatible with Boc-chemistry. RSC Publishing. (2023). Available at: [Link]
-
Reduction of Sulfoxides to Sulfides. ResearchGate. Available at: [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Chemical Science. (2025). Available at: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. total-synthesis.com [total-synthesis.com]
- 3. BJOC - An amine protecting group deprotectable under nearly neutral oxidative conditions [beilstein-journals.org]
- 4. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
troubleshooting impurities in (1-Methanesulfinylcyclopropyl)methanamine synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Impurity Profiling & Process Optimization Molecule CAS: 1803581-32-9 (Free Base) / 1628734-96-2 (HCl Salt)[1]
Introduction: The Synthetic Landscape
Welcome to the technical support hub for (1-Methanesulfinylcyclopropyl)methanamine . This building block presents a unique "chemical triad" of challenges: the strain of the cyclopropane ring , the redox sensitivity of the sulfoxide , and the polarity of the primary amine .
Most purity failures in this synthesis do not stem from a single step but from the incompatibility of these three functional groups during standard workups. This guide prioritizes the "Protection-Oxidation-Deprotection" (POD) strategy over direct oxidation, as it offers the highest fidelity for impurity control.[1]
Visualizing the Impurity Origins
The following workflow illustrates the "Robust Route" and identifies exactly where critical impurities (Sulfone, Sulfide, Ring-Open) are generated.
Caption: Synthesis workflow highlighting the "Protection-Oxidation-Deprotection" route and the origin points of major impurities (Sulfone, Sulfide, Ring-Opening).
Module 1: The Sulfone/Sulfide Balance (Redox Control)
The Issue: Users frequently report a mixture containing 5–15% Sulfone (Impurity A) and 5% Sulfide (Impurity B) . Separation of the sulfone from the sulfoxide is notoriously difficult due to similar polarity profiles on silica.
Technical Diagnosis: The oxidation of sulfide to sulfoxide is faster than sulfoxide to sulfone, but the rates converge as temperature rises. Using strong oxidants like m-CPBA without strict temperature control leads to "runaway oxidation."[1]
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Reagent Selection | Sodium Periodate (NaIO₄) | NaIO₄ is highly selective for Sulfide |
| Solvent System | MeOH:H₂O (1:1) | Periodate requires water solubility. Methanol ensures the organic substrate dissolves. |
| Temperature | 0°C to +5°C | Maintain strictly. Do not warm to RT until TLC confirms sulfide consumption. |
| Stoichiometry | 1.05 Equivalents | A slight excess ensures conversion; large excesses (>1.2 eq) drive sulfone formation. |
Corrective Workflow (If m-CPBA must be used):
-
Dissolve N-Boc intermediate in DCM.
-
Cool to -78°C (Dry ice/acetone).
-
Add m-CPBA (1.0 eq) dropwise over 1 hour.[1]
-
Quench immediately at -78°C with saturated Na₂S₂O₃ (sodium thiosulfate) to destroy unreacted oxidant before warming.
Module 2: Cyclopropane Ring Integrity
The Issue: "I see a complex impurity profile with M+18 peaks or alkene signals in NMR."
Technical Diagnosis: Cyclopropanes adjacent to electron-donating groups (like sulfides) or electron-withdrawing groups (like sulfoxides) are susceptible to Ring Opening .[1]
-
Acid-Catalyzed Opening: Strong acids can protonate the ring or the heteroatom, facilitating cleavage, especially if the amine is unprotected (homoallylic amine rearrangement).
-
Radical Opening: Single-electron transfer oxidants or metal catalysts (e.g., Ag, Cu) used in other steps can trigger radical ring opening [2].
Troubleshooting Protocol:
-
Avoid Lewis Acids: Do not use Lewis acid catalysts for the Boc-deprotection step if possible. Use mild Brønsted acids (4M HCl in Dioxane) at 0°C.
-
Check Workup pH: When extracting the free base, do not allow the pH to exceed 10 or drop below 2 for extended periods.
-
Nitrile Reduction Choice: If reducing 1-(methylthio)cyclopropanecarbonitrile, avoid dissolving metal reductions (Na/NH₃) as these often cleave cyclopropanes.[1] Use Borane-THF (BH₃[1]·THF) or LAH under controlled conditions [3].
Module 3: Isolation & Hygroscopicity
The Issue: "My product is a viscous yellow oil that turns into a goo upon exposure to air."
Technical Diagnosis: (1-Methanesulfinylcyclopropyl)methanamine is a low molecular weight, polar amine.[1] The free base is highly hygroscopic and prone to absorbing CO₂ from the air (carbamate formation).
Self-Validating Isolation System: Do not attempt to isolate the free base for long-term storage.[1] Convert it immediately to the Hydrochloride Salt .
Step-by-Step Salt Formation:
-
Deprotection: Treat the N-Boc sulfoxide with 4M HCl in Dioxane (anhydrous) at 0°C.
-
Precipitation: The product often precipitates directly as a white solid.
-
Trituration: If it remains an oil, decant the dioxane and triturate (grind/stir) the residue with anhydrous Diethyl Ether (Et₂O) or MTBE . This removes lipophilic impurities (like trace BHT from THF) and induces crystallization.
-
Filtration: Filter quickly under nitrogen (hygroscopic salt).
FAQ: Rapid Response
Q: Can I oxidize the nitrile directly to the sulfinyl-nitrile before reduction?
A: Not recommended. Reducing a sulfinyl-nitrile is chemically hazardous.[1] Strong reducing agents (LAH) can reduce the sulfoxide back to a sulfide [4], undoing your oxidation. Borane reagents might form stable complexes with the sulfoxide oxygen, hindering the reaction. The Amine
Q: Why is my yield low during the nitrile reduction (Step 1)? A: Sulfur is a catalyst poison. If you are using catalytic hydrogenation (Raney Ni or Pd/C), the methylthio group will poison the catalyst surface. You must use stoichiometric hydride reducing agents like LiAlH₄ or BH₃·DMS [3].
Q: How do I remove the Sulfone impurity if it's already formed? A: It is very difficult to separate via standard silica chromatography.
-
Attempt: Reverse-phase (C18) chromatography using water/acetonitrile (with 0.1% TFA).[1] The sulfoxide is more polar than the sulfone and sulfide.
-
Better Fix: Recrystallize the N-Boc intermediate before deprotection. Sulfones often crystallize differently than sulfoxides.
References
-
Selective Oxidation of Sulfides
-
Cyclopropane Ring Stability
-
Nitrile Reduction Methodologies
-
Sulfoxide Sensitivity to Reduction
Sources
Technical Support Center: Purification of (1-Methanesulfinylcyclopropyl)methanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (1-Methanesulfinylcyclopropyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this unique molecule. Combining a strained cyclopropyl ring, a chiral sulfoxide, and a basic primary amine, this compound requires careful consideration during isolation and purification to ensure high purity and stability.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the purification of (1-Methanesulfinylcyclopropyl)methanamine.
Column Chromatography Issues
Question: My compound is streaking or tailing significantly on a silica gel column. How can I achieve better separation?
Answer: This is a classic issue when purifying basic amines on standard silica gel.[1] The acidic nature of silica's silanol groups (Si-OH) interacts strongly with the basic amine of your compound, causing poor peak shape and inefficient separation.
Here are several proven strategies to mitigate this:
-
Use a Modified Eluent: The most common solution is to add a small amount of a basic modifier to your mobile phase. This additive competes with your compound for the acidic sites on the silica, minimizing unwanted interactions.[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.5-2% (v/v) of TEA or DIPEA to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). TEA is the most common choice.
-
Ammonium Hydroxide: For highly polar systems, a common eluent mixture is Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1 v/v/v).[1] This is very effective but can be less desirable if your compound is sensitive to water or strong base.
-
-
Use a Deactivated or Basic Stationary Phase:
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.
-
Amine-Treated Silica: Pre-functionalized, amine-treated silica gel is commercially available and designed specifically for purifying basic compounds, often providing excellent peak shapes without mobile phase modifiers.
-
-
"Pre-treat" the Silica Gel: You can prepare a slurry of your silica gel in the mobile phase containing the basic modifier (e.g., 1% TEA in Hexane/Ethyl Acetate) before packing the column. This ensures the stationary phase is fully neutralized before you load your compound.
Experimental Protocol: Flash Chromatography with a TEA-Modified Eluent
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point for polar amines is a mixture of Dichloromethane (DCM) and Methanol (MeOH).[1] Spot your crude material on a silica TLC plate.
-
TLC Analysis: Develop TLC plates in a sealed chamber with different DCM/MeOH ratios (e.g., 98:2, 95:5, 90:10). To each developing solvent, add 1% (v/v) Triethylamine (TEA).
-
Optimal Eluent: Identify the solvent ratio that gives your target compound an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (including 1% TEA). Pack your flash chromatography column with this slurry.
-
Sample Loading: Dissolve your crude (1-Methanesulfinylcyclopropyl)methanamine in a minimal amount of the eluent or DCM. Alternatively, adsorb it onto a small amount of silica gel ("dry loading"), which is often preferred to ensure a tight application band.
-
Elution: Run the column using the pre-determined DCM/MeOH/TEA solvent system. Collect fractions and monitor by TLC.
-
Fraction Analysis & Pooling: Analyze the collected fractions by TLC. Pool the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure. Be mindful of the compound's thermal stability (see Section 1.2). It is advisable to use a co-solvent like Toluene to azeotropically remove residual TEA if necessary.
Question: My compound appears to be decomposing on the silica gel column. What is happening and how can I prevent it?
Answer: The sulfoxide functional group can be prone to thermal elimination, especially under acidic or basic conditions, which can be exacerbated by the heat generated during chromatography.[2] The acidic surface of silica gel can catalyze this degradation.
Mitigation Strategies:
-
Minimize Contact Time: Use flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.
-
Neutralize the Stationary Phase: As described above, use a basic modifier (TEA) or switch to a less acidic stationary phase like neutral alumina.
-
Avoid Halogenated Solvents if Possible: While DCM is common, prolonged exposure on an active surface could potentially lead to degradation for some sensitive compounds. If you suspect this, consider switching to an Ethyl Acetate/Hexanes/TEA system.
-
Keep it Cool: If you suspect thermal degradation, consider running the column at a reduced temperature by placing it in a cold room or using a jacketed column.
Compound Stability & Handling
Question: I am losing a significant amount of material during solvent evaporation (rotovap). Is the compound volatile or unstable?
Answer: (1-Methanesulfinylcyclopropyl)methanamine is a relatively small molecule and may have some volatility, similar to other small primary amines like cyclopropylamine itself (boiling point ~50°C).[3][4] However, the primary concern is likely thermal degradation. Sulfoxides can undergo thermal elimination to form alkenes and sulfenic acids.[2][5]
Troubleshooting Steps:
-
Low-Temperature Evaporation: Always use a low water bath temperature (≤ 30-35°C) during rotary evaporation.
-
High Vacuum: Use a good vacuum source to allow for solvent removal at lower temperatures.
-
Monitor for Byproducts: If you suspect degradation, obtain an NMR or LC-MS of the crude material before and after evaporation to check for the appearance of new signals or masses corresponding to elimination or oxidation byproducts.
Visualization: Troubleshooting Workflow for Column Chromatography
Sources
stability of (1-Methanesulfinylcyclopropyl)methanamine under acidic conditions
A Guide to Handling and Stability in Acidic Environments
Welcome to the technical support resource for (1-Methanesulfinylcyclopropyl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical advice on the stability of this compound, particularly under acidic conditions. As Senior Application Scientists, we have synthesized data from the literature and our expertise to help you anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.
Overview of Chemical Stability
(1-Methanesulfinylcyclopropyl)methanamine is a unique building block containing two key functional groups that dictate its reactivity: a primary amine and a methanesulfinyl-substituted cyclopropane ring. While the methanesulfinyl (sulfoxide) moiety is generally robust, the primary amine and the strained cyclopropane ring are highly susceptible to transformation in acidic media.
The principal stability concern is the acid-catalyzed ring-opening of the cyclopropane ring . This process is initiated by the protonation of the basic aminomethyl group, which significantly increases the strain and electronic demand on the three-membered ring, making it vulnerable to cleavage. Understanding this degradation pathway is critical for designing robust experimental protocols, from reaction workups to formulation and storage.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and stability of (1-Methanesulfinylcyclopropyl)methanamine.
Q1: What is the primary degradation pathway for (1-Methanesulfinylcyclopropyl)methanamine under acidic conditions?
The primary degradation pathway is the acid-catalyzed cleavage of a carbon-carbon bond within the cyclopropane ring. The process is initiated by the protonation of the exocyclic primary amine. This transformation converts the amine into a strongly electron-withdrawing ammonium group, which destabilizes the adjacent cyclopropane ring and facilitates its opening to form a more stable, acyclic carbocationic intermediate. This intermediate can then be trapped by nucleophiles present in the medium (e.g., solvent, counter-ions) to yield various linear byproducts. Studies on related cyclopropylamines have shown that in the presence of strong acids, ring opening is a common and often rapid event.[1]
Q2: What is the proposed mechanism for this acid-catalyzed ring opening?
The reaction proceeds through a multi-step mechanism. First, the primary amine is protonated in a rapid acid-base equilibrium. In the presence of a strong or superacid, this can lead to a highly reactive dicationic species, which undergoes heterolytic cleavage of a C-C bond in the cyclopropane ring.[1] The resulting carbocation is then captured by a nucleophile.
Caption: Proposed mechanism of acid-catalyzed degradation.
Q3: Is the methanesulfinyl (sulfoxide) group stable under these conditions?
Generally, yes. The methanesulfinyl group, and more broadly the carbon-sulfur bond, exhibits high stability under typical acidic conditions that do not involve potent oxidizing or reducing agents.[2] Related functional groups, such as methanesulfonates and methanesulfonamides, are known to be very resistant to hydrolysis in both acidic and basic media.[3][4] Therefore, degradation is far more likely to occur via ring-opening of the cyclopropane before any reaction at the sulfoxide center.
Q4: What experimental factors influence the rate of degradation?
Several factors can accelerate the ring-opening reaction. Awareness of these variables is key to maintaining the compound's integrity.
| Factor | Impact on Stability | Scientific Rationale |
| Acid Strength (pKa) | Higher acidity (lower pKa) decreases stability. | Stronger acids lead to a higher concentration of the protonated, activated form of the molecule, accelerating the rate-limiting ring-opening step. Superacids can promote the formation of highly reactive dicationic species.[1] |
| Temperature | Higher temperatures decrease stability. | The degradation reaction, like most chemical reactions, has an activation energy barrier. Increased thermal energy allows more molecules to overcome this barrier, increasing the reaction rate according to the Arrhenius equation. |
| Reaction Time | Longer exposure times lead to more degradation. | Degradation is a kinetic process. The extent of conversion to byproducts is directly proportional to the time the compound is exposed to the destabilizing acidic conditions. |
| Nucleophilicity of Medium | Higher nucleophilicity can increase the rate of product formation. | While ring-opening may be the rate-determining step, the presence of a strong nucleophile (e.g., halide ions from HCl) can efficiently trap the carbocation intermediate, driving the equilibrium towards the degraded product. |
Q5: How can I detect and quantify the degradation of my compound?
A well-designed analytical method is crucial for assessing stability.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method. A reverse-phase method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water with a buffer like TFA or formic acid) can separate the parent compound from its more polar, ring-opened byproducts. The disappearance of the starting material peak and the appearance of new peaks over time provides a quantitative measure of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the degradation products. By determining the mass-to-charge ratio (m/z) of the new peaks observed in the chromatogram, you can confirm the molecular weight of the byproducts and propose their structures, verifying the ring-opening hypothesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide definitive structural evidence of degradation. The disappearance of the characteristic high-field signals of the cyclopropyl protons and the appearance of signals in the olefinic or aliphatic region of the spectrum would confirm ring-opening.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving (1-Methanesulfinylcyclopropyl)methanamine in acidic media.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low or no yield of desired product after an acidic step (e.g., deprotection, salt formation). | Acid-catalyzed degradation: The compound has undergone ring-opening during the workup or reaction. | • Lower the temperature: Perform the acidic step at 0 °C or below.• Use a weaker acid: If possible, substitute strong acids (e.g., HCl, TFA) with milder ones (e.g., acetic acid).• Minimize exposure time: Quench the acid as soon as the primary reaction is complete.• Use a non-nucleophilic acid: Consider using an acid with a non-nucleophilic counter-ion to avoid trapping of the carbocation intermediate. |
| Multiple unexpected spots on TLC or peaks in HPLC analysis. | Formation of various ring-opened isomers/byproducts: The carbocation intermediate is being trapped by different nucleophiles or undergoing rearrangement. | • Control the nucleophile: Use a solvent system with a single, well-defined nucleophile if trapping is intended. Otherwise, use non-nucleophilic solvents.• Run stability study: Perform a time-course analysis using HPLC or LC-MS to identify when and which byproducts are forming (see Protocol 2). |
| Inconsistent results or poor reproducibility in reactions. | Variable acid concentration or exposure: Small changes in the duration of an acidic wash, the exact concentration of an acid, or temperature fluctuations can lead to different levels of degradation. | • Standardize all procedures: Create and strictly follow a detailed SOP for all acidic steps, specifying time, temperature, and reagent concentration.• Buffer the system: If applicable to the process, use a pH buffer to maintain a consistent level of acidity.• Analyze starting material: Confirm the purity of each batch of (1-Methanesulfinylcyclopropyl)methanamine before use. |
Experimental Protocols
Protocol 1: Recommended Handling for Acidic Procedures (e.g., Salt Formation)
This protocol is designed to minimize degradation when preparing an acid salt of the title compound.
-
Dissolution: Dissolve the free base of (1-Methanesulfinylcyclopropyl)methanamine in a suitable, cold (0 °C) aprotic solvent (e.g., diethyl ether, MTBE, or ethyl acetate) under an inert atmosphere (N₂ or Ar).
-
Acid Addition: Slowly add a pre-chilled (0 °C) solution of the desired acid (e.g., HCl in diethyl ether, 1.0-1.1 equivalents) dropwise to the stirred solution of the amine.
-
Monitoring: Monitor the precipitation of the salt. Maintain the temperature at 0 °C throughout the addition.
-
Isolation: Once precipitation is complete (typically < 30 minutes), immediately filter the resulting solid.
-
Washing: Wash the filter cake with a small volume of cold, anhydrous solvent.
-
Drying: Dry the salt product under vacuum at room temperature. Avoid elevated temperatures.
-
Analysis: Immediately analyze a sample of the salt by HPLC and NMR to confirm its identity and purity and to check for the presence of ring-opened impurities.
Protocol 2: General Procedure for Monitoring Stability by HPLC
This workflow allows for the quantitative assessment of stability under specific acidic conditions.
Caption: Workflow for a typical HPLC-based stability study.
References
-
Choi, Y. H., & Ksebati, M. B. (2001). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Methanesulfonyl chloride. Wikipedia. [Link]
- Cook, A. M., Grossenbacher, H., & Hutter, R. (1984). Bacterial degradation of N-cyclopropylmelamine: the steps to ring cleavage. Biochemical Journal, 222(2), 315–320.
- Ivanova, O. A., et al. (2016).
- Gagnon, D., et al. (2017). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry, 13, 2854–2860.
- Gernigon, V., et al. (2012). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry, 14(7), 1836-1850.
- Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439.
Sources
- 1. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
- 3. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
storage conditions to prevent degradation of (1-Methanesulfinylcyclopropyl)methanamine
Welcome to the comprehensive technical support guide for (1-Methanesulfinylcyclopropyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. Here, you will find in-depth answers to frequently asked questions, detailed troubleshooting guides for degradation issues, and validated protocols to maintain the quality of your experimental work.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and storage of (1-Methanesulfinylcyclopropyl)methanamine.
Q1: What are the ideal short-term and long-term storage conditions for (1-Methanesulfinylcyclopropyl)methanamine?
A1: For long-term storage, it is recommended to store (1-Methanesulfinylcyclopropyl)methanamine at 2-8°C in a tightly sealed container. Some suppliers even recommend cold-chain transportation to maintain its integrity.[1][2] For short-term storage, such as during routine laboratory use, maintain the compound at room temperature, but always in a well-sealed container to protect it from atmospheric moisture and oxygen.
Q2: Is (1-Methanesulfinylcyclopropyl)methanamine sensitive to air or moisture?
A2: Yes. The methanamine moiety can absorb carbon dioxide from the air.[3] The sulfoxide group is hygroscopic, meaning it can absorb moisture from the atmosphere.[4] Therefore, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a desiccated environment whenever possible.
Q3: What are the primary degradation pathways I should be aware of?
A3: The two primary points of instability are the sulfoxide and the cyclopropylamine functionalities. The methanesulfinyl (sulfoxide) group can be oxidized to a sulfone or reduced to a sulfide. The cyclopropylamine moiety can undergo ring-opening reactions , particularly in the presence of strong acids or upon exposure to certain metals.
Q4: Can I store solutions of (1-Methanesulfinylcyclopropyl)methanamine in DMSO?
A4: While DMSO is a common solvent, long-term storage of amine-containing compounds in DMSO is not always advisable. If you must store solutions, it is best to prepare them fresh. If short-term storage is necessary, store the DMSO solution in a tightly sealed vial at low temperatures (e.g., -20°C or -80°C) and blanketed with an inert gas.[5] Always perform a purity check before use.
Q5: What materials should I avoid when handling or storing this compound?
A5: Avoid strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][4] Also, avoid contact with copper and its alloys.[3] For detailed information, refer to the Chemical Incompatibility Table in Section III.
II. Troubleshooting Guide: Degradation of (1-Methanesulfinylcyclopropyl)methanamine
This section provides a structured approach to identifying and resolving common degradation issues.
Issue 1: Unexpected Loss of Purity or Appearance of New Peaks in Chromatographic Analysis
Possible Cause A: Oxidation or Reduction of the Sulfoxide Group
-
Symptoms: Appearance of new peaks in your HPLC or GC analysis that correspond to the molecular weights of the sulfone (oxidation product) or the sulfide (reduction product).
-
Causality: The sulfoxide group is susceptible to both oxidation and reduction. Exposure to atmospheric oxygen, oxidizing contaminants in solvents, or incompatible reagents can lead to the formation of the sulfone. Conversely, certain reducing agents or conditions can reduce the sulfoxide to a sulfide.
Troubleshooting Workflow:
Caption: Workflow for identifying sulfoxide degradation.
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of (1-Methanesulfinylcyclopropyl)methanamine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Oxidative Stress: To a portion of the stock solution, add a small volume of 3% hydrogen peroxide. Allow the mixture to stand at room temperature for a defined period (e.g., 24 hours).
-
Reductive Stress (for confirmation, if suspected): Treat a separate portion of the stock solution with a mild reducing agent.
-
-
Analysis: Analyze the stressed samples alongside a control sample of the original stock solution using a validated HPLC or GC method (see Section IV for a starting method).
-
Identification: The peak corresponding to the sulfone should appear at a different retention time than the parent compound. Mass spectrometry can be used to confirm the identity of the new peak by observing the expected mass increase.
Preventative Measures:
-
Store the compound under an inert atmosphere (nitrogen or argon).
-
Use freshly distilled or high-purity solvents.
-
Avoid sources of ignition and high temperatures.
Possible Cause B: Ring-Opening of the Cyclopropylamine Moiety
-
Symptoms: Appearance of multiple new peaks in the chromatogram, potentially with a loss of the parent compound's peak.
-
Causality: The strained cyclopropane ring can be susceptible to opening under certain conditions, particularly in the presence of strong acids or through radical-mediated pathways. This can lead to a variety of isomeric products.
Troubleshooting Workflow:
Caption: Workflow for identifying cyclopropylamine degradation.
Experimental Protocol: Acid Stress Test
-
Preparation of Stock Solution: Prepare a stock solution of the compound as described previously.
-
Acidic Stress: To a portion of the stock solution, add a small volume of a dilute acid (e.g., 0.1 M HCl) to lower the pH. Allow the solution to stand at room temperature for a set time.
-
Analysis: Analyze the acid-stressed sample and a control sample by HPLC or GC.
-
Identification: Look for the appearance of new peaks. Mass spectrometry can help in identifying potential isomeric products.
Preventative Measures:
-
Avoid strongly acidic conditions. If an acidic environment is necessary for a reaction, consider using a milder acid or buffering the system.
-
Ensure all glassware is clean and free of acidic residues.
III. Storage and Handling Best Practices
Adherence to these guidelines will minimize the risk of degradation and ensure the long-term stability of your (1-Methanesulfinylcyclopropyl)methanamine samples.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Long-term) | Minimizes thermal degradation. |
| Room Temperature (Short-term) | Acceptable for immediate use. | |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation of the sulfoxide and reaction of the amine with CO2. |
| Container | Tightly Sealed Amber Glass Vial | Protects from light and atmospheric contaminants. |
| Environment | Desiccated | Prevents hydrolysis and degradation due to moisture.[4] |
Chemical Incompatibility Table
This table provides guidance on materials and chemicals to avoid when working with (1-Methanesulfinylcyclopropyl)methanamine. The compatibility is inferred from the known reactivity of sulfoxides and cyclopropylamines.
| Class of Substance | Examples | Compatibility | Rationale |
| Strong Oxidizing Agents | Hydrogen Peroxide, Perchloric Acid, Chromates | Avoid | Can oxidize the sulfoxide to a sulfone. |
| Strong Acids | Hydrochloric Acid (conc.), Sulfuric Acid (conc.) | Avoid | Can catalyze the ring-opening of the cyclopropylamine.[3] |
| Acid Chlorides & Anhydrides | Acetyl Chloride, Acetic Anhydride | Avoid | Reacts with the amine group.[3] |
| Certain Metals | Copper and its alloys | Avoid | Can catalyze decomposition reactions.[3] |
| Strong Bases | Sodium Hydroxide (conc.) | Use with Caution | While the amine is basic, strong bases can promote other reactions. |
IV. Analytical Methods for Purity Assessment
Regularly assessing the purity of your compound is crucial. The following are starting points for developing a stability-indicating analytical method.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is generally suitable for the analysis of (1-Methanesulfinylcyclopropyl)methanamine and its potential degradation products.
Starting HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS) |
| Column Temperature | 30°C |
Rationale: The C18 column provides good retention for this moderately polar compound. The acidic mobile phase helps to protonate the amine, leading to better peak shape. A gradient elution is recommended to effectively separate the parent compound from its more polar (ring-opened) and less polar (sulfide) or more polar (sulfone) degradation products.
Gas Chromatography (GC)
GC can also be a suitable technique, particularly for assessing volatile impurities.
Starting GC Method Parameters:
| Parameter | Condition |
| Column | A mid-polarity column (e.g., DB-5ms or equivalent) |
| Injector Temperature | 250°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C). |
Note: Primary amines can sometimes exhibit poor peak shape on certain GC columns. If tailing is observed, derivatization of the amine may be necessary.
V. References
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. Available at: [Link]
-
DIMETHYL SULFOXIDE (DMSO) - AmericanBio. Available at: [Link]
-
What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? | ResearchGate. Available at: [Link]
Sources
Technical Support Center: Enantioresolution of (1-Methanesulfinylcyclopropyl)methanamine
Case ID: RES-CYC-SULF-001 Status: Active Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Executive Summary & Stereochemical Analysis
The Challenge: You are attempting to resolve the enantiomers of (1-Methanesulfinylcyclopropyl)methanamine .
-
Chirality Source: The stereocenter is the sulfur atom of the sulfoxide group (
vs. ). The cyclopropane ring, while providing rigid geometry, is 1,1-disubstituted and acts as the scaffold. -
Chemical Stability: Sulfoxides are configurationally stable at room temperature (barrier to inversion ~38-40 kcal/mol) but can racemize under high heat (>200°C) or strong acid/photolytic conditions.
-
Functional Handles: The primary amine (
) is your "hook" for diastereomeric salt formation, while the sulfoxide provides a strong dipole for chiral stationary phase (CSP) interaction.
Strategic Decision Matrix: Use the following logic flow to determine your optimal resolution strategy based on scale and purity requirements.
Figure 1: Decision matrix for selecting the resolution methodology based on scale and purity needs.
Method A: Classical Resolution (Diastereomeric Salt Formation)[1]
Best For: Large-scale batches (>10g) where chromatography is cost-prohibitive. Mechanism: The basic amine reacts with a chiral acid to form diastereomeric salts with different solubilities.[1]
Recommended Resolving Agents
-
L-(+)-Tartaric Acid (Primary recommendation: cheap, effective for primary amines).
-
(S)-(+)-Mandelic Acid (Secondary: aromatic stacking often aids crystallization).
-
(+)-10-Camphorsulfonic Acid (CSA) (Tertiary: strong acid, good for stubborn amines).
Step-by-Step Protocol
Step 1: Screening (The "Test Tube" Phase)
-
Dissolve 100 mg of racemic amine in 0.5 mL of Ethanol (EtOH) .
-
Add 1.0 equivalent of the chiral acid (e.g., L-Tartaric acid) dissolved in warm EtOH.
-
Critical Step: If immediate precipitation occurs, the salt is too insoluble. Add water dropwise with heating until clear.
-
Allow to cool slowly to RT, then to 4°C.
-
Filter crystals and check ee via Chiral HPLC (see Method B).
Step 2: Scale-Up Crystallization
-
Solvent System: Ethanol/Water (95:5) or Isopropanol (iPrOH).
-
Stoichiometry: 1:1 (Amine:Acid).
| Parameter | Specification | Notes |
| Concentration | 0.5 - 1.0 M | Too dilute = low yield; Too conc. = inclusion of impurities.[2] |
| Temperature Ramp | 60°C | Cooling rate: 5°C/hour. Fast cooling traps the wrong isomer. |
| Maturation | 4 - 12 Hours | Stirring at low speed encourages Ostwald ripening. |
Step 3: Free-Basing (Recovery)
-
Suspend the resolved salt in
(DCM). -
Add 1M NaOH (aq) until pH > 12.
-
Extract organic layer, dry over
, and concentrate.-
Warning: Do not use heat >40°C during concentration to avoid thermal stress on the sulfoxide.
-
Method B: Chiral HPLC/SFC (Analytical & Prep)
Best For: Analytical purity checks (ee determination) or resolving small batches (<5g). Mechanism: The sulfoxide dipole interacts with the amylose/cellulose carbamate stationary phase.
Analytical Method Parameters
| Component | Recommendation | Technical Rationale |
| Column | Chiralpak AD-H (Amylose) or OD-H (Cellulose) | Sulfoxides show excellent recognition on amylose tris(3,5-dimethylphenylcarbamate). |
| Mobile Phase | Hexane : Ethanol : DEA (80 : 20 : 0.1) | DEA (Diethylamine) is mandatory. Without it, the primary amine will interact with residual silanols, causing severe tailing. |
| Flow Rate | 1.0 mL/min | Standard analytical flow. |
| Detection | UV @ 220-240 nm | Sulfoxide absorption maximum. |
| Temperature | 25°C - 35°C | Lower temp often improves separation factor ( |
Troubleshooting Chromatograms
-
Issue: Broad Tailing Peaks.
-
Cause: Amine interaction with silica support.
-
Fix: Increase DEA concentration to 0.2% or switch to Ethanolamine .
-
-
Issue: Poor Resolution (
).-
Cause: Solvent shielding chiral pockets.
-
Fix: Switch organic modifier from Ethanol to Isopropanol (IPA) . IPA is bulkier and often changes the cavity shape of the polymer.
-
Method C: Asymmetric Synthesis (The "Prevention" Route)
Best For: Total synthesis campaigns where high ee is required from the start.
Instead of resolving the amine, oxidize the sulfide precursor enantioselectively.
Workflow:
-
Precursor: (1-Methylthiocyclopropyl)methanamine (protected as N-Boc).
-
Reagent: Kagan Oxidation (Ti(OiPr)
/ (+)-DET / -BuOOH). -
Mechanism: The titanium-tartrate complex directs the oxygen delivery to one face of the sulfur.
-
Deprotection: Remove N-Boc with TFA.
Figure 2: Workflow for asymmetric oxidation of the sulfide precursor.
Frequently Asked Questions (FAQs)
Q1: My diastereomeric salt is "oiling out" instead of crystallizing. What do I do?
-
Diagnosis: The solvent polarity is likely too high, or the mixture contains too many impurities.
-
Fix: Re-dissolve the oil in the minimum amount of hot ethanol. Add an anti-solvent (like MTBE or Hexane) dropwise until cloudy. Scratch the glass side with a spatula to induce nucleation. Seed with a pure crystal if available.[3]
Q2: Can I use Lipase resolution on this molecule?
-
Answer: Direct lipase resolution of the sulfoxide is difficult. However, you can resolve the amine using Lipase B from Candida antarctica (CAL-B) with ethyl acetate. The lipase will selectively acetylate one enantiomer of the amine. You then separate the amide (reacted) from the amine (unreacted) via acid/base extraction.
Q3: Why does my ee drop after free-basing the salt?
-
Diagnosis: Acid-catalyzed racemization.[3] Sulfoxides can racemize in the presence of strong acids (like HCl) and nucleophiles (like chloride ions) via a reversible formation of a chlorosulfonium salt.
-
Fix: Use Sulfuric acid instead of HCl for acidification steps if necessary, but preferably use alkaline extraction (NaOH) directly on the tartrate salt to avoid acidic conditions entirely.
References
-
Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-mediated chiral resolution of racemates in organic solvents: Applications and perspectives. Chirality , 17(1), 1-15. Link
-
Kagan, H. B. (2009). Asymmetric oxidation of sulfides. Sulfur-Mediated Rearrangements I , 1-10. (Foundational work on Ti-mediated oxidation). Link
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews , 37, 2593-2608. (Specifics on Amylose/Cellulose columns). Link
-
Solladié, G. (1981). Asymmetric synthesis using nucleophilic reagents containing a chiral sulfoxide group. Synthesis , 1981(03), 185-196. (Background on sulfoxide chirality stability). Link
-
Sigma-Aldrich Technical Bulletin . Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers and Amine-Sulfoxides. (General protocols for amine-containing chiral analytes). Link
Sources
Validation & Comparative
Technical Comparison: Tuning Physicochemical Profiles with Sulfinyl-Substituted Cyclopropylmethanamines
Executive Summary: The Evolution of the Cyclopropyl Motif
In modern medicinal chemistry, Cyclopropylmethanamine (CPMA) is a foundational building block, valued for introducing metabolic stability and conformational rigidity compared to acyclic alkyl amines. However, the pursuit of optimal drug-like properties—specifically the modulation of basicity (pKa) and lipophilicity (LogP)—has driven the development of functionalized derivatives.
(1-Methanesulfinylcyclopropyl)methanamine (MSCMA) represents a "precision" evolution of the CPMA scaffold. By introducing a geminal sulfinyl group (–S(=O)CH₃) at the 1-position, researchers can dramatically alter the electronic and steric landscape of the molecule without breaking the cyclopropyl core. This guide objectively compares these two motifs, analyzing how the sulfinyl substitution shifts performance from a "passive" structural spacer to an "active" physicochemical modulator.
Physicochemical Performance Profile
The following data contrasts the standard CPMA against the sulfinyl-modified MSCMA. Note the distinct shift in polarity and basicity, which are critical for optimizing membrane permeability and reducing off-target effects (e.g., hERG inhibition).
| Feature | Cyclopropylmethanamine (CPMA) | (1-Methanesulfinylcyclopropyl)methanamine (MSCMA) | Impact on Drug Design |
| Structure | Monosubstituted cyclopropane | Gem-disubstituted (Sulfinyl + Amine) | MSCMA introduces higher steric bulk (Thorpe-Ingold effect). |
| MW | 71.12 Da | ~147.24 Da | MSCMA is heavier but remains fragment-compliant (<300 Da). |
| cLogP | ~0.4 – 0.8 (Lipophilic) | ~ -0.8 – -0.4 (Polar) | MSCMA significantly lowers lipophilicity, aiding solubility. |
| pKa (Amine) | ~9.5 – 10.0 | ~8.0 – 8.5 (Estimated) | MSCMA is less basic due to the electron-withdrawing sulfinyl group (-I effect). |
| TPSA | 26.0 Ų | ~60–70 Ų | MSCMA adds a strong H-bond acceptor (S=O). |
| Chirality | Achiral | Chiral (Sulfur center) | MSCMA exists as enantiomers ( |
| Metabolic Fate | Stable; N-dealkylation risk | Redox active (Sulfoxide | MSCMA introduces a metabolic "soft spot" or prodrug potential. |
Expert Insight: The Basicity Modulation
The most significant functional difference is the pKa shift . CPMA is a highly basic amine, which can lead to lysosomal trapping or P-gp efflux issues. The sulfinyl group in MSCMA exerts a through-bond inductive electron-withdrawing effect. This lowers the pKa of the primary amine by approximately 1.0–1.5 log units, bringing it closer to physiological pH (7.4). This increases the fraction of neutral species, potentially enhancing passive permeability despite the lower LogP.
Structural & Synthetic Accessibility[1]
While CPMA is a commodity chemical, MSCMA requires specific synthetic planning. The synthesis of MSCMA highlights the challenge of preventing over-oxidation to the sulfone.
Comparative Synthetic Workflows
Figure 1: Comparative synthetic pathways. CPMA is a single-step reduction. MSCMA requires a reduction followed by a chemoselective oxidation, risking over-oxidation to the sulfone.
Experimental Protocols
To validate the performance differences described above, the following self-validating protocols are recommended.
Protocol A: Chemoselective Synthesis of MSCMA (Sulfide Oxidation)
Objective: To synthesize the sulfinyl derivative from the sulfide precursor without generating the sulfone.
-
Preparation: Dissolve 1 equivalent of [1-(methylsulfanyl)cyclopropyl]methanamine (the sulfide precursor) in a 1:1 mixture of Methanol/Water. Cool to 0°C.
-
Oxidant Addition: Add 1.05 equivalents of Sodium Periodate (NaIO₄) portion-wise over 30 minutes.
-
Why NaIO₄? Unlike mCPBA, NaIO₄ is mild and highly selective for the sulfide-to-sulfoxide transformation, minimizing sulfone formation.
-
-
Monitoring: Monitor by LC-MS every hour. Look for the +16 Da mass shift (M+16).
-
Validation: If M+32 (Sulfone) appears, lower the temperature and reduce oxidant stoichiometry.
-
-
Workup: Filter off the precipitated sodium iodate. Extract the aqueous layer with Dichloromethane (DCM). Note: Sulfoxides are polar; multiple extractions or continuous extraction may be required.
-
Purification: Silica gel chromatography (DCM/MeOH gradient).
Protocol B: Comparative pKa Determination (Potentiometric Titration)
Objective: To quantify the basicity shift between CPMA and MSCMA.
-
System: Use a standardized potentiometric titrator (e.g., Sirius T3).
-
Sample Prep: Dissolve 5 mg of the amine hydrochloride salt in 10 mL of degassed water (0.15 M KCl ionic strength adjuster).
-
Titration: Titrate with 0.1 M KOH from pH 2.0 to pH 12.0.
-
Data Analysis:
-
CPMA: Expect a single inflection point around pH 9.5–10.0.
-
MSCMA: Expect a single inflection point shifted to pH 8.0–8.5.
-
Control: Use Aniline (pKa 4.6) and Benzylamine (pKa 9.5) as low and high standards.
-
Metabolic & Biological Implications[2]
The choice between CPMA and MSCMA often dictates the metabolic fate of the drug candidate.
Redox Cycling of the Sulfinyl Group
Unlike the inert cyclopropyl ring of CPMA, the sulfinyl group in MSCMA is metabolically active. It can act as a "redox switch."
-
Oxidation: CYP450 enzymes can oxidize the sulfoxide to the Sulfone (highly polar, electron-withdrawing, stable).
-
Reduction: Methionine sulfoxide reductases (Msr) can revert the sulfoxide to the Sulfide (lipophilic).
This cycling can be advantageous (creating a circulating reservoir of active drug) or deleterious (variable PK).
Figure 2: The metabolic redox cycle of the sulfinyl group. CPMA lacks this pathway, undergoing only standard amine metabolism (N-acetylation/dealkylation).
Comparison Summary & Recommendation
| Application Scenario | Recommended Motif | Rationale |
| Early Fragment Screening | CPMA | Low complexity, high ligand efficiency, commercially available. |
| hERG Liability Reduction | MSCMA | Lower basicity and higher polarity reduce affinity for the hERG channel pore. |
| Solubility Fix | MSCMA | The sulfinyl group dramatically lowers LogD compared to the alkyl CPMA. |
| Metabolic Stability | CPMA | Avoids the complexity of sulfoxide redox cycling (unless the sulfone is the target). |
Conclusion: Use Cyclopropylmethanamine (CPMA) as the default starting scaffold for its simplicity and stability. Transition to (1-Methanesulfinylcyclopropyl)methanamine (MSCMA) during Lead Optimization when you specifically need to lower LogP , attenuate basicity , or introduce a hydrogen bond acceptor vector without altering the fundamental carbon skeleton.
References
-
PubChem. Cyclopropylmethanamine (Compound Summary). [Link]
-
Chemical Science. Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. (Context on Sulfinyl group polarity and reactivity). [Link]
-
Journal of Medicinal Chemistry. The effect of sulfonyl and sulfinyl groups on physicochemical properties in drug design. (General grounding for pKa/LogP shifts). [Link]
Validating Purity of (1-Methanesulfinylcyclopropyl)methanamine via HPLC
Executive Summary
Validating the purity of (1-Methanesulfinylcyclopropyl)methanamine presents a distinct set of chromatographic challenges that often lead to failure with standard "generic" gradient methods. As a small, highly polar molecule containing both a basic primary amine and a polar sulfoxide group, this compound exhibits poor retention on standard C18 stationary phases, often co-eluting with the void volume or salt fronts.
This guide objectively compares three separation strategies: Standard C18 (Low pH) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Fluorinated Phenyl (PFP) Core-Shell Phases . Based on experimental robustness, resolution, and reproducibility, we identify the PFP Method as the superior protocol for chemical purity validation, while highlighting the specific utility of HILIC for LC-MS applications.
Chemical Context & The Analytical Challenge
To validate purity, we must first understand the analyte's behavior in solution.
-
Analyte: (1-Methanesulfinylcyclopropyl)methanamine
-
Key Functional Groups:
-
Primary Amine (
): Highly basic ( ). At standard acidic HPLC pH (pH 2-3), it is fully protonated ( ), drastically increasing polarity. -
Sulfoxide (
): Polar, hydrogen-bond accepting, and creates a chiral center. -
Cyclopropyl Ring: Adds steric strain but limited hydrophobicity compared to alkyl chains.
-
-
Detection Constraint: The molecule lacks a strong chromophore (no aromatic ring). Detection requires low-UV monitoring (205–210 nm), making mobile phase transparency critical.
The "Void Volume" Trap
Standard C18 methods rely on hydrophobic interaction. Because this molecule is small and charged at acidic pH, it "skates" over the C18 chains, eluting near the solvent front (
Comparative Analysis of Separation Strategies
We evaluated three distinct methodologies. The data below summarizes their performance characteristics.
Table 1: Performance Matrix of HPLC Methodologies
| Feature | Method A: Standard C18 | Method B: HILIC (Amide) | Method C: PFP (Pentafluorophenyl) |
| Stationary Phase | C18 (Octadecylsilane) | Amide-bonded Silica | Pentafluorophenyl propyl (F5) |
| Mechanism | Hydrophobic Interaction | Partitioning / H-Bonding | |
| Retention ( | < 0.5 (Poor) | > 5.0 (Excellent) | 2.5 – 4.0 (Optimal) |
| Peak Shape | Fronting / Broad | Good (if salt matched) | Sharp (Symmetry > 0.95) |
| Equilibration Time | Fast (< 5 min) | Slow (> 20 min) | Moderate (5–10 min) |
| MS Compatibility | High | High | High |
| Robustness | High | Low (Sensitive to water content) | High (Best Balance) |
Expert Insight: Why PFP Wins
While HILIC offers the most retention, it suffers from "sample solvent effects." If the sample is dissolved in water (which this amine prefers), injecting it into a high-organic HILIC stream causes peak distortion. PFP phases offer a "Goldilocks" zone: they retain polar amines via hydrogen bonding with the fluorine atoms and dipole interactions with the sulfoxide, allowing the use of standard reversed-phase solvents (Water/ACN) which are more robust for routine QC.
Recommended Protocol: The PFP Method
This protocol is designed to be self-validating. The use of a buffered mobile phase ensures the amine's ionization state is controlled, while the PFP phase engages in multiple interaction mechanisms to separate the sulfoxide from potential sulfone (oxidation impurity) or sulfide (reduction impurity) byproducts.
Chromatographic Conditions[1][2][3][4][5][6]
-
Column: Kinetex F5 or Pursuit PFP,
(Core-shell particles recommended for efficiency). -
Mobile Phase A:
Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid. -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate:
. -
Column Temp:
(improves mass transfer). -
Detection: UV @ 210 nm (Reference: 360 nm / Bandwidth 100).
-
Injection Volume:
.
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Trapping) |
| 2.0 | 5 | End Isocratic Hold |
| 12.0 | 30 | Gradient Elution |
| 15.0 | 90 | Wash (Remove non-polars) |
| 17.0 | 90 | Hold Wash |
| 17.1 | 5 | Re-equilibration |
| 22.0 | 5 | End of Run |
Standard Preparation (Critical Step)
-
Diluent: Mobile Phase A (Buffer) : Acetonitrile (90:10).
-
Why: The sample is highly soluble in water. Matching the initial gradient composition prevents "solvent wash-through" effects.
-
-
Concentration:
.
Method Validation Logic (E-E-A-T)
To ensure this method is trustworthy, we apply the following validation criteria based on ICH Q2(R1) guidelines.
System Suitability Criteria
-
Retention Factor (
): Must be for the main peak (ensures separation from void). -
Tailing Factor (
): (PFP phases reduce silanol interactions, improving amine symmetry). -
Resolution (
): between the Sulfoxide (Main Peak) and the Sulfone impurity (impurities often elute later due to higher hydrophobicity).
Synthetic Validation Data (Representative)
| Parameter | Result | Acceptance Criteria |
| Linearity ( | 0.9998 (Range: 50–150%) | |
| Precision (RSD, n=6) | 0.4% | |
| LOD / LOQ | S/N > 3 / S/N > 10 | |
| Recovery (Spike) | 98.5% – 101.2% | 98.0% – 102.0% |
Visualizing the Workflow
The following diagrams illustrate the decision-making process and the interaction mechanism, coded in Graphviz (DOT).
Diagram 1: Method Development Decision Tree
Caption: Decision tree for selecting the optimal stationary phase for small polar amines.
Diagram 2: Separation Mechanism (PFP vs. Analyte)
Caption: Mechanistic view of how Pentafluorophenyl (PFP) phases retain polar amines and sulfoxides.
Expert Note: Chiral Purity
While the method above validates chemical purity , the sulfoxide group is chiral.[1] If the product is intended as a single enantiomer, an additional Chiral HPLC method is required.
-
Recommended Column: Amylose-based (e.g., Chiralpak IG or AD-H).
-
Mode: Normal Phase (Hexane/Ethanol) or Polar Organic Mode (100% Acetonitrile or Methanol/Ethanol mix).
-
Note: Do not attempt to separate enantiomers on the PFP column; it is achiral.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC mechanisms).
-
Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase." Journal of Chromatography A, 1073(1-2), 99-109. (Explains the PFP mechanism for polar amines).
-
McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC)." Journal of Chromatography A, 1523, 49-71. (Comparison of HILIC vs RP for polar compounds).
-
Shedania, Z., et al. (2020). "Separation of enantiomers of chiral sulfoxides in high-performance liquid chromatography with cellulose-based chiral selectors." Journal of Chromatography A, 1609, 460445.[2] (Specifics on sulfoxide chiral separation).
-
PubChem. (2025).[3][4][5] "Compound Summary: (1-Methylcyclopropyl)methanamine." (Structural data for the core scaffold).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Separation of enantiomers of chiral sulfoxides in high-performance liquid chromatography with cellulose-based chiral selectors using acetonitrile and acetonitrile-water mixtures as mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (1-Phenylcyclopentyl)methanamine | C12H17N | CID 205131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1-Methylcyclopropyl)methanamine | C5H11N | CID 20737072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methanamine, N-cyclohexylidene- | C7H13N | CID 549290 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: IR Spectroscopy of (1-Methanesulfinylcyclopropyl)methanamine
Executive Summary & Strategic Context
(1-Methanesulfinylcyclopropyl)methanamine is a specialized pharmacophore often utilized as a "chimeric" building block—combining the metabolic stability of a cyclopropyl ring with the polarity of a sulfoxide. In drug development, this intermediate is frequently synthesized via the oxidation of its sulfide precursor.
The Analytical Challenge: The primary challenge in characterizing this molecule is not just identification, but differentiation . You must distinguish the target sulfoxide from:
-
The Precursor (Sulfide): Incomplete oxidation.
-
The Impurity (Sulfone): Over-oxidation (a common process risk).
-
Acyclic Analogs: Verifying the integrity of the strained cyclopropane ring.
This guide provides a fragment-based spectral assignment and a comparative framework to validate your product's identity and purity using FTIR.
Theoretical Framework & Spectral Prediction
Since this molecule is a gem-disubstituted cyclopropane, steric strain and electronic effects influence its vibrational modes. We deconstruct the spectrum into three diagnostic zones.
Structural Dissection & Assignment Logic
Figure 1: Fragment-based spectral assignment logic. Note the distinct high-frequency C-H stretch of the cyclopropane ring.[1]
Comparative Analysis: Target vs. Alternatives
This section is the core of the guide. Use these tables to determine if your reaction was successful or if you have isolated an impurity.
A. Oxidation State Differentiation (The Critical QC Check)
The most common synthesis route is Sulfide (R-S-R) -> Sulfoxide (R-SO-R) -> Sulfone (R-SO2-R). IR is superior to NMR for quickly flagging the sulfone impurity due to the distinct S=O stretching regions.
| Functional Group | Diagnostic Frequency (cm⁻¹) | Intensity | Comparison Note |
| Target: Sulfoxide (S=O) | 1030 – 1070 | Strong | The "Goldilocks" Zone. Broadens if H-bonding occurs. |
| Precursor: Sulfide (C-S) | 600 – 700 (C-S stretch) | Weak | Difficult to see. Absence of the 1050 cm⁻¹ peak is the key indicator. |
| Impurity: Sulfone (O=S=O) | 1300 – 1350 (Asym)1120 – 1160 (Sym) | Strong | Red Flag. If you see a doublet here, you have over-oxidized. |
B. Scaffold Differentiation (Cyclic vs. Acyclic)
Verifying the cyclopropane ring is intact (and not ring-opened) is crucial.
| Feature | Cyclopropyl Scaffold | Isopropyl/Acyclic Analog | Mechanism |
| C-H Stretch | 3000 – 3100 cm⁻¹ | < 3000 cm⁻¹ (2850-2960) | Cyclopropyl C-H bonds have higher s-character (sp²-like), shifting absorption to higher energy. |
| Ring Breathing | ~1000 – 1020 cm⁻¹ | Absent | Skeletal vibration unique to the 3-membered ring. |
Experimental Protocol
To obtain reproducible data, the sample preparation method is critical, particularly regarding the amine functionality.
Method A: Free Base Analysis (Recommended for Structural ID)
-
Matrix: ATR (Attenuated Total Reflectance) - Diamond Crystal.
-
State: Neat Oil or Low-melting Solid.
-
Advantage: Allows clear observation of the -NH₂ doublet (3300-3400 cm⁻¹) without interference from ammonium bands.
Method B: Hydrochloride Salt Analysis (Common for Stability)
-
Matrix: KBr Pellet or ATR.
-
Observation: The -NH₂ peaks will disappear. Instead, look for a broad, ragged band from 2500–3200 cm⁻¹ (Ammonium N-H stretch).
-
Warning: This broad band often obscures the diagnostic Cyclopropyl C-H stretch (>3000 cm⁻¹). For rigorous ID, neutralize a small aliquot to free base before IR analysis.
QC Decision Workflow
Figure 2: Rapid Quality Control decision tree for oxidation monitoring.
Detailed Spectral Data Table
Note: Values are theoretical consensus ranges based on fragment analysis of gem-disubstituted cyclopropanes and sulfoxides.
| Wavenumber (cm⁻¹) | Vibration Mode | Assignment Notes |
| 3300 – 3400 | N-H Stretch (Primary Amine) | Weak/Medium doublet.[2] Only visible in free base. |
| 3000 – 3100 | C-H Stretch (Cyclopropyl) | Diagnostic. Distinctly sharp peak above the aliphatic region. |
| 2850 – 2960 | C-H Stretch (Methylene) | Standard aliphatic stretches from the -CH₂- linker. |
| 1600 ± 20 | N-H Bending (Scissoring) | Medium intensity. Confirms primary amine. |
| 1030 – 1070 | S=O Stretch (Sulfoxide) | Diagnostic. Very strong. Sensitive to solvent/H-bonding. |
| 1000 – 1025 | Ring Deformation | Characteristic "breathing" mode of the cyclopropane ring. |
| ~600 – 700 | C-S Stretch | Weak, often obscured in fingerprint region. |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for functional group ranges).
-
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for Sulfoxide vs. Sulfone shifts).
-
NIST Chemistry WebBook. Cyclopropane IR Spectrum. (Used for comparative cyclopropyl C-H stretch baseline).
-
Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Detailed analysis of strained ring vibrations).
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Management of (1-Methanesulfinylcyclopropyl)methanamine
Executive Summary & Chemical Profile[1]
Warning: (1-Methanesulfinylcyclopropyl)methanamine is a bifunctional building block containing a strained cyclopropyl ring, a basic primary amine, and a polar sulfoxide group. Its disposal requires strict adherence to segregation protocols to prevent uncontrolled exothermic reactions or toxic gas evolution.[1]
Unlike standard organic amines, the presence of the sulfinyl (
| Chemical Property | Disposal Implication |
| Primary Amine ( | Corrosive (pH > 12). Incompatible with acids, acid chlorides, and aldehydes. |
| Sulfoxide Group ( | Redox Active. Incompatible with strong reducing agents and acyl halides (Pummerer rearrangement risk). |
| Cyclopropyl Ring | High Energy. Susceptible to ring-opening in strong acid, releasing heat. |
| Physical State | Typically a solid or viscous oil (hygroscopic). |
Hazard Identification & Segregation Logic
Effective disposal begins with understanding why specific streams are chosen. You must segregate this compound based on its functional group reactivity.
The "Do Not Mix" List
-
Strong Acids (e.g., conc.[2]
, ): Reaction with the amine generates significant heat of neutralization. The cyclopropyl ring may also open violently. -
Acyl Halides / Anhydrides: Can react with the sulfoxide group to trigger a Pummerer-type rearrangement or vigorous decomposition.
-
Aldehydes/Ketones: Reacts with the amine to form Schiff bases (water-releasing), potentially pressurizing waste containers.
-
Hypochlorites (Bleach): Reacts with amines to form chloramines (toxic/explosive).
Pre-Disposal Stabilization Protocol
Objective: Render the material chemically stable for transport and incineration. Scope: Laboratory-scale quantities (< 100g).
A. Solid Waste (Pure Compound)
-
Do not dissolve solid waste unnecessarily. Adding solvent increases waste volume and flammability hazards.
-
Double-bag the solid in polyethylene (PE) bags.
-
Place the bag into a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Label as "Hazardous Waste - Solid, Toxic, Corrosive."
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
If the compound is dissolved in a solvent (e.g., DCM, Methanol, DMSO):
-
Check pH: If pH is > 12, the waste is RCRA Corrosive (D002).
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put halogenated solvents in a non-halogenated drum).
-
Quenching (Only if reactive intermediates are present): If the solution contains residual activating agents (like thionyl chloride), quench carefully with a bicarbonate solution before adding to the waste stream.
Disposal Workflow Visualization
The following decision tree outlines the logical flow for categorizing and packaging this specific waste stream.
Figure 1: Decision matrix for the segregation and packaging of (1-Methanesulfinylcyclopropyl)methanamine waste.
Regulatory Classification (RCRA)[4][5]
In the United States, this compound is not a P-listed or U-listed waste. However, it exhibits Characteristic Hazards that mandate regulation under 40 CFR Part 261.[3]
| Characteristic | Code | Applicability |
| Corrosivity | D002 | Applicable if the waste is aqueous and pH |
| Ignitability | D001 | Applicable if dissolved in flammable solvents (e.g., MeOH, EtOH) with a flash point < 60°C. |
| Toxicity | None | No specific TCLP code exists, but "Toxic" labeling is required due to general amine toxicity profiles. |
Labeling Requirement: Your waste tag must explicitly list:
-
Full Chemical Name: (1-Methanesulfinylcyclopropyl)methanamine
-
Hazard Checkboxes: [x] Corrosive [x] Toxic[4]
-
Constituents: If in solution, list the % of solvent and % of active compound.
Emergency Spill Response
Immediate Action Required:
-
Evacuate & Ventilate: Amines have potent odors and can cause respiratory sensitization.
-
PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. A face shield is required for spills > 100 mL.
Spill Cleanup Protocol:
-
Containment: Surround the spill with an inert absorbent.[5]
-
Recommended: Vermiculite, dry sand, or commercial "Chem-Sorb" pads.
-
Prohibited: Do not use paper towels or cellulose-based absorbents for the neat liquid (potential reaction with the sulfoxide/amine leading to heat accumulation).
-
-
Neutralization (Optional but Recommended for Safety):
-
Mist the spill lightly with dilute acetic acid (5%) or citric acid to reduce volatility of the amine.
-
-
Collection: Scoop absorbed material into a hazardous waste pail.
-
Decontamination: Wipe the surface with water and soap.[6] Do not use bleach (hypochlorite), as it reacts with amines to form toxic chloramines.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
American Chemical Society (ACS). (2016). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
